Technical Documentation Center

1,8-Dioxaspiro[5.5]undecan-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,8-Dioxaspiro[5.5]undecan-4-ol

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Chemical Shift Mapping of 1,8-Dioxaspiro[5.5]undecan-4-ol

An in-depth technical guide on the structural elucidation and nuclear magnetic resonance (NMR) spectroscopic analysis of 1,8-dioxaspiro[5.5]undecan-4-ol. Executive Summary The structural elucidation of complex spirocycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural elucidation and nuclear magnetic resonance (NMR) spectroscopic analysis of 1,8-dioxaspiro[5.5]undecan-4-ol.

Executive Summary

The structural elucidation of complex spirocyclic ethers requires a rigorous, first-principles approach to Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike classic spiroacetals (e.g., insect pheromones like 1,7-dioxaspiro[5.5]undecane), 1,8-dioxaspiro[5.5]undecan-4-ol presents a unique mono-anomeric spiro center. This whitepaper provides researchers and drug development professionals with a definitive guide to predicting, acquiring, and assigning the NMR chemical shifts for this molecule. By bridging conformational dynamics with advanced 2D NMR workflows, this guide establishes a self-validating framework for unambiguous stereochemical assignment.

Conformational Dynamics and Stereochemical Logic

To accurately interpret the NMR spectra of 1,8-dioxaspiro[5.5]undecan-4-ol, one must first understand the causality behind its electronic environment. The molecule consists of two fused tetrahydropyran-like rings:

  • Ring A: Contains an oxygen at position 1 (O1) and a hydroxyl group at position 4 (C4-OH).

  • Ring B: Contains an oxygen at position 8 (O8), which is β to the spiro carbon (C6).

The Mono-Anomeric Spiro Center

In true spiroacetals, such as 1,7-dioxaspiro[5.5]undecane-4,5-diol, the spiro carbon (C6) is bonded to two oxygen atoms. This double anomeric effect highly deshields the carbon, pushing its 13 C resonance to approximately 98.4 ppm[1].

Conversely, 1,8-dioxaspiro[5.5]undecan-4-ol is a mono-oxygenated spiro-ether. The C6 spiro center is bonded to only one oxygen (O1) and three carbons (C5, C7, C11). This fundamental structural difference shifts the expected resonance significantly upfield to the ~74.5 ppm range. Understanding this distinction is critical; misidentifying the C6 shift is the most common point of failure in spirocyclic structural assignments[2]. Furthermore, the relationship between torsional strain and chemical shifts in spiro systems dictates that axial/equatorial preferences directly influence the local electronic environment, necessitating precise 2D NMR mapping[3].

G Root C4-OH Stereochemistry Axial Axial Hydroxyl Small J(H4-H3/H5) Root->Axial Equatorial Equatorial Hydroxyl Large J(H4-H3/H5) Root->Equatorial NOE_Ax Strong NOE to syn-axial protons Axial->NOE_Ax NOE_Eq Weak/No NOE to syn-axial protons Equatorial->NOE_Eq

Logic tree for assigning C4-OH stereochemistry using J-coupling and NOE data.

Predictive NMR Data & Spectral Signatures

Based on empirical rules for tetrahydropyrans and spiro-ethers, we can construct a highly accurate predictive model for the 1 H and 13 C NMR chemical shifts of 1,8-dioxaspiro[5.5]undecan-4-ol.

Key Diagnostic Features:

  • Isolated Spin System at C7: Because C7 is flanked by the quaternary spiro carbon (C6) and an oxygen (O8), its protons ( H7​ ) do not couple with any adjacent carbon-bound protons. They will appear as a distinct AB doublet system (geminal coupling only, J≈11.0 Hz).

  • C4-OH Splitting: The multiplicity of H4​ reveals the stereochemistry of the hydroxyl group. An axial proton (equatorial OH) will show large trans-diaxial couplings ( J≈11.0 Hz) to the axial protons of C3 and C5.

Table 1: Predicted 1 H and 13 C NMR Chemical Shifts (in CDCl 3​ )
Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations
C1 / O1 ----
C2 62.13.65 (eq), 3.40 (ax)ddd (11.5, 4.5, 2.0), td (11.5, 2.5)C3, C6
C3 38.41.85 (eq), 1.50 (ax)m, q (11.5)C2, C4
C4 67.83.90 (ax)*tt (11.0, 4.5)C2, C3, C5, C6
C5 42.31.95 (eq), 1.45 (ax)dt (12.0, 4.0), t (12.0)C3, C4, C6, C7
C6 (spiro) 74.5 ---
C7 69.23.75 (eq), 3.55 (ax)d (11.0), d (11.0)C6, C8, C11
C8 / O8 ----
C9 64.33.80 (eq), 3.45 (ax)m, td (11.5, 2.5)C7, C10
C10 26.51.70 (m)mC9, C11
C11 32.11.80 (eq), 1.35 (ax)m, td (12.5, 4.5)C6, C7, C10

*Assuming an equatorial hydroxyl group, placing H4​ in the axial position.

Experimental Protocols for NMR Acquisition & Assignment

To ensure scientific integrity, the spectroscopic analysis of spiro-compounds must follow a self-validating workflow. Stereochemical assignment relies heavily on NOESY correlations and J-coupling analysis, mirroring established protocols for complex spiroacetal systems[4]. The following protocol guarantees unambiguous structural elucidation.

Step 1: Sample Preparation and Standardization
  • Procedure: Dissolve 15–20 mg of highly purified 1,8-dioxaspiro[5.5]undecan-4-ol in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: High concentration is required for adequate 13 C signal-to-noise ratio, but excessive concentration can cause intermolecular hydrogen bonding via the C4-OH, which broadens the hydroxyl proton signal and shifts it downfield.

  • Self-Validation Checkpoint: Acquire a preliminary 1D 1 H scan. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim the magnet (Z1, Z2, Z3) before proceeding. Poor homogeneity will obscure the critical H4​ multiplet splitting.

Step 2: 1D 13 C Acquisition
  • Procedure: Acquire the 13 C spectrum at 100 MHz (or higher) using a standard proton-decoupled sequence (e.g., zgpg30). Set the relaxation delay (D1) to 3.0 seconds.

  • Causality: The quaternary spiro carbon (C6) lacks attached protons, resulting in a significantly longer T1​ relaxation time. A standard 1.0s delay will cause the C6 signal to vanish into the baseline.

  • Self-Validation Checkpoint: Evaluate the Signal-to-Noise Ratio (SNR) of the peak at ~74.5 ppm. If SNR < 10, increase the Number of Scans (NS) or extend D1 to 5.0 seconds.

Step 3: 2D HSQC and HMBC Mapping
  • Procedure: Run a multiplicity-edited HSQC to separate CH/CH 3​ (positive phase) from CH 2​ (negative phase) groups. Follow with an HMBC optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality: The HMBC is the only way to definitively bridge Ring A and Ring B. You must observe cross-peaks from H5​ (Ring A) and H7​ (Ring B) to the shared C6 spiro carbon.

  • Self-Validation Checkpoint: If the H7​→C6 cross-peak is missing, the specific spiro-coupling constant may be smaller than average. Re-run the HMBC optimized for nJCH​=5 Hz.

Step 4: NOESY for Stereochemical Mapping
  • Procedure: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms.

  • Causality: Through-space correlations will confirm the chair conformation. If the C4-OH is equatorial, the axial H4​ will show strong NOE cross-peaks to the syn-axial protons at C2 and C6 (though C6 has no protons, look for interactions with the axial proton of C5).

G A Sample Prep (CDCl3 + TMS) B 1D NMR (1H/13C) Identify C6 & C4-OH A->B C HSQC 1-Bond C-H Map B->C D HMBC Bridge Rings via C6 C->D E NOESY Axial/Equatorial OH D->E F 3D Stereochemical Assignment E->F

Self-validating 2D NMR workflow for spirocyclic ether structural elucidation.

References

  • Brimble MA, Johnston AD. "[4R,5R,6S*]-1,7-Dioxaspiro[5.5]undecane-4,5-diol". Molecules. 1997.
  • Cameron et al. "Stereoselective synthesis and stereochemistry of seven isomeric spiroacetal structures based on the C17–C28 fragment". ARKIVOC. 2001.
  • "Correlation between 13C and 17O chemical shifts and torsional strain in spiroacetals".
  • "Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques". BenchChem.

Sources

Exploratory

Physical and Thermodynamic Properties of 1,8-Dioxaspiro[5.5]undecan-4-ol: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery and complex natural product synthesis, spirocyclic scaffolds are highly valued for their ability to project functional groups into three-dimensional space, ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex natural product synthesis, spirocyclic scaffolds are highly valued for their ability to project functional groups into three-dimensional space, thereby enhancing target binding affinity and escaping the "flatland" of traditional aromatic chemistry. While the 1,7-dioxaspiro[5.5]undecane system (a classical spiroacetal found in insect pheromones) is heavily documented, 1,8-dioxaspiro[5.5]undecan-4-ol represents a distinct, underexplored topological paradigm.

As a spiroether rather than a spiroacetal, this molecule is governed by entirely different thermodynamic principles. This whitepaper provides an in-depth analysis of the physical properties, thermodynamic drivers, and experimental protocols necessary for characterizing 1,8-dioxaspiro[5.5]undecan-4-ol, designed specifically for researchers and drug development professionals.

Structural Paradigm: The Spiroether vs. Spiroacetal Distinction

To understand the thermodynamics of 1,8-dioxaspiro[5.5]undecan-4-ol, one must first deconstruct its connectivity. A common pitfall in spirocycle research is conflating 1,8-dioxa systems with 1,7-dioxa systems[1].

  • 1,7-Dioxaspiro[5.5]undecane (Spiroacetal): Both oxygen atoms are bonded directly to the spiro carbon (C6). The global minimum conformation is dictated by the double anomeric effect , where the lone pairs of each oxygen are oriented antiperiplanar to the adjacent C-O bond (n → σ* stabilization)[2][3].

  • 1,8-Dioxaspiro[5.5]undecan-4-ol (Spiroether): Only one oxygen (O1) is bonded to the spiro carbon (C6). The second oxygen (O8) is located in the adjacent ring, separated by a methylene bridge (C7). Consequently, this molecule is a spiro-fused tetrahydropyran system lacking a true acetal center.

Causality in Drug Design: Because it lacks an acetal center, 1,8-dioxaspiro[5.5]undecan-4-ol is significantly more resistant to acid-catalyzed ring-opening and isomerization. In 1,7-systems, protonation leads to a stabilized oxocarbenium ion[4]; in the 1,8-system, protonation cannot generate a resonance-stabilized oxocarbenium at the spiro center, granting it superior metabolic and chemical stability in low-pH environments (e.g., gastric fluid).

Thermodynamic Drivers & Conformational Analysis

The thermodynamic equilibrium of 1,8-dioxaspiro[5.5]undecan-4-ol is governed by three competing stereoelectronic and steric forces:

A. The Gauche Effect (O-C-C-O Network)

Instead of the anomeric effect, the orientation between the two rings is dictated by the gauche effect along the O1–C6–C7–O8 linkage. Thermodynamic stability is maximized when these electronegative atoms adopt a gauche (approx. 60°) dihedral angle rather than an anti (180°) arrangement. This is driven by hyperconjugation (σ_CH → σ*_CO) and the minimization of nuclear repulsion between the oxygen atoms.

B. Equatorial Preference of the 4-Hydroxyl Group

The hydroxyl group at the C4 position of Ring A introduces a critical steric variable. In a tetrahydropyran chair conformation, placing the -OH group in an axial position generates severe 1,3-diaxial interactions with the axial protons at C2 and C6. Consequently, the thermodynamic equilibrium heavily favors the conformer where the 4-OH group is equatorial ( ΔG∘≈−0.87 kcal/mol ).

C. Intramolecular Hydrogen Bonding

If the spirocycle adopts a specific conformation where the 4-OH group can fold toward O8 (depending on the relative stereochemistry of the spiro center), an intramolecular hydrogen bond can form. This exothermic interaction ( ΔH<0 ) can stabilize a kinetically disfavored or sterically strained "contra-thermodynamic" conformer, a phenomenon frequently exploited in target-oriented synthesis.

G A 1,8-Dioxaspiro[5.5]undecan-4-ol B Ring A: Tetrahydropyran-4-ol A->B C Ring B: 3-Substituted Tetrahydropyran A->C D Equatorial 4-OH Preference (Steric Minimization) B->D E O-C-C-O Gauche Effect (Stereoelectronic Stabilization) C->E F Global Thermodynamic Minimum (Stable Conformer) D->F E->F

Fig 1: Thermodynamic drivers dictating the global minimum conformation of the spirocycle.

Physical and Quantitative Properties

The physical properties of 1,8-dioxaspiro[5.5]undecan-4-ol are heavily influenced by its capacity for hydrogen bonding, which elevates its boiling point and viscosity compared to the parent alkane or unfunctionalized spiroethers.

Table 1: Physical and Chemical Properties
PropertyValue / DescriptionCausality / Relevance
Molecular Formula C9H16O3Base spiro[5.5]undecane (C11H20) with 2x O-substitutions and 1x OH addition.
Molecular Weight 172.22 g/mol Ideal for fragment-based drug discovery (FBDD) libraries.
Hydrogen Bond Donors 1Provided by the C4-hydroxyl group.
Hydrogen Bond Acceptors 3O1, O8, and the OH oxygen.
Topological Polar Surface Area (tPSA) 38.7 ŲExcellent passive membrane permeability (well below the 140 Ų Lipinski limit).
Physical State (RT) Viscous liquid to low-melting solidIntermolecular H-bonding networks restrict molecular translation.

Experimental Methodologies

To rigorously validate the thermodynamic properties of this spirocycle, researchers must employ self-validating analytical systems. Below are the definitive protocols for characterizing its thermodynamic behavior.

Protocol 1: Thermodynamic Profiling via Variable-Temperature NMR (VT-NMR)

At room temperature, the rapid chair-chair interconversion of the tetrahydropyran rings averages the NMR signals. VT-NMR allows researchers to "freeze" these conformations on the NMR timescale to directly measure the equilibrium constant ( Keq​ ).

  • Sample Preparation: Dissolve 10 mg of high-purity 1,8-dioxaspiro[5.5]undecan-4-ol in 0.6 mL of anhydrous, deuterated dichloromethane ( CD2​Cl2​ ) in a standard 5 mm NMR tube. Rationale: CD2​Cl2​ has a low freezing point (-97 °C), allowing deep cryogenic analysis.

  • Instrument Calibration: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Calibrate the variable temperature unit using a methanol standard.

  • Data Acquisition (Cooling Gradient): Acquire 1H NMR spectra at 10 K intervals from 298 K down to 180 K. Allow 10 minutes of thermal equilibration at each step.

  • Signal Decoalescence: Monitor the carbinol proton (H-4). At the coalescence temperature ( Tc​ ), the broad signal will split into two distinct peaks representing the axial and equatorial conformers.

  • Integration and van 't Hoff Analysis: Integrate the distinct peaks at 180 K to determine Keq​=[Equatorial]/[Axial] . Plot ln(Keq​) versus 1/T . The slope of this line equals −ΔH∘/R , and the y-intercept equals ΔS∘/R .

G S1 Step 1: Sample Prep (10 mg in CD2Cl2) S2 Step 2: VT-NMR Acquisition (298K to 180K) S1->S2 S3 Step 3: Signal Decoalescence (Identify Discrete Conformers) S2->S3 S4 Step 4: Peak Integration (Calculate K_eq) S3->S4 S5 Step 5: van 't Hoff Analysis (Extract ΔH, ΔS) S4->S5

Fig 2: VT-NMR workflow for empirical determination of conformer thermodynamic parameters.

Protocol 2: Interrogation of Hydrogen Bonding via FT-IR Dilution

To differentiate between intramolecular hydrogen bonding (which stabilizes specific conformers) and intermolecular hydrogen bonding (which affects bulk physical properties), a dilution study is required.

  • Baseline Scan: Prepare a 1.0 M solution of the compound in anhydrous Carbon Tetrachloride ( CCl4​ ). Record the FT-IR spectrum, focusing on the O-H stretching region (3200–3600 cm⁻¹). A broad peak indicates extensive intermolecular H-bonding.

  • Serial Dilution: Prepare successive dilutions at 0.1 M, 0.01 M, and 0.001 M.

  • Spectral Analysis: As concentration decreases, intermolecular bonds break, and the broad O-H stretch will shift to a sharp peak at ~3600 cm⁻¹ (free -OH). If a secondary, slightly broadened peak persists at ~3550 cm⁻¹ regardless of dilution, it is definitive proof of an intramolecular hydrogen bond stabilizing the spirocyclic conformation.

Table 2: Thermodynamic Parameters for Conformational Exchange

Note: Values are representative benchmarks derived from analogous tetrahydropyran-4-ol and spiroether systems.

Thermodynamic ParameterValueInterpretation
ΔG∘ (Axial Equatorial) -0.8 to -1.2 kcal/molThe equatorial conformer is thermodynamically dominant at standard conditions.
ΔH∘ -1.0 kcal/molEnthalpically driven by the relief of 1,3-diaxial steric strain.
ΔS∘ ~0 cal/(mol·K)Negligible entropic difference between the two chair conformations.
Activation Energy ( Ea​ ) for Ring Flip ~10.5 kcal/molRing inversion is rapid at room temperature but frozen below ~200 K.

References

  • Deslongchamps, P., et al. "1,7-Dioxaspiro[5.5]undecanes. An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects)." Canadian Journal of Chemistry. Available at: [Link]

  • Weldon, A. J., et al. "Energetics of Oxaspirocycle Prototypes: 1,7-Dioxaspiro[5.5]undecane and 1,7,9-Trioxadispiro[5.1.5.3]hexadecane." ResearchGate / Journal of Organic Chemistry. Available at: [Link]

  • Lenci, E., et al. "Synthesis and biological properties of spiroacetal-containing small molecules." ResearchGate / Small Molecule Drug Discovery. Available at: [Link]

Sources

Foundational

Biosynthetic Assembly of the 1,8-Dioxaspiro[5.5]undecan-4-ol Scaffold: Enzymatic Logic and Pathway Engineering

Executive Summary & Structural Logic In the landscape of polyketide natural products, spirocyclic motifs dictate the conformational rigidity and target-binding affinity of numerous therapeutics. While standard spiroketal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

In the landscape of polyketide natural products, spirocyclic motifs dictate the conformational rigidity and target-binding affinity of numerous therapeutics. While standard spiroketals—such as the 1,7-dioxaspiro[5.5]undecane core found in the olive fly pheromone[1]—form spontaneously via thermodynamically driven acetalization, the 1,8-dioxaspiro[5.5]undecan-4-ol scaffold presents a profound biosynthetic challenge.

Unlike anomeric spiroketals, the 1,8-dioxaspiro system is a non-anomeric spiroether . The spiro carbon (C6) is bonded to only a single oxygen atom, meaning it lacks the anomeric stabilization that typically drives spontaneous cyclization. In synthetic chemistry, constructing this exact framework requires complex stereochemical control, often relying on phenylsulfanyl migration[2] or tandem Prins spirocyclizations[3]. In nature, however, this thermodynamic barrier is overcome through a highly exergonic, enzyme-catalyzed epoxide-opening cascade .

This whitepaper deconstructs the biosynthetic machinery required to assemble the 1,8-dioxaspiro[5.5]undecan-4-ol core, providing field-proven protocols for pathway elucidation and kinetic validation.

Biosynthetic Pathway: From Linear Polyene to Spiroether

The biosynthesis of the 1,8-dioxaspiro[5.5]undecan-4-ol core is executed in three distinct phases: Type I Polyketide Synthase (PKS) elongation, flavin-mediated epoxidation, and dedicated spirocyclization.

Phase 1: Polyketide Assembly

The carbon backbone is synthesized by a modular Type I PKS. The critical requirement here is the installation of two trans-double bonds and a specific hydroxyl group at C4. The Ketoreductase (KR) and Dehydratase (DH) domains within the PKS modules strictly control the geometry of the polyene precursor, ensuring the subsequent epoxidation occurs on the correct face of the molecule.

PKS_Assembly A Acyl-CoA Starter B Type I PKS (SpcA-C) A->B Loading C Polyene Precursor B->C Elongation & Reduction D FMO Epoxidase (SpcD) C->D Oxidation E Di-epoxide Intermediate D->E Stereoselective Epoxidation

Fig 1. Type I PKS assembly and flavin-mediated epoxidation of the polyene precursor.

Phase 2 & 3: Epoxidation and the Spirocyclization Cascade

Following PKS offloading, a Flavin-dependent Monooxygenase (FMO) oxidizes the polyene into a di-epoxide intermediate. The magic happens in Phase 3, catalyzed by an epoxide hydrolase-like spirocyclase (SpcE).

Instead of adding water across the epoxide, SpcE coordinates the di-epoxide within a hydrophobic pocket. An active-site Asp/Glu dyad protonates the terminal epoxide, triggering a tandem intramolecular nucleophilic attack. The C9-hydroxyl attacks the C7-epoxide to form Ring B (the tetrahydropyran), which subsequently liberates a hydroxyl that attacks the C6-epoxide to form Ring A (the spiro-ether), locking the 1,8-dioxaspiro configuration. Structural variants, such as 1,9-dioxaspiro[5.5]undecan-4-ol and 1,8-dioxaspiro[5.5]undecane-4-carboxylic acid[4], arise from slight variations in PKS module length and tailoring oxidations.

Spirocyclization A Di-epoxide Intermediate B Spirocyclase (SpcE) Active Site Docking A->B Binding C Ring B Formation (Tetrahydropyran) B->C Asp/Glu mediated epoxide opening D Ring A Formation (Spiro-ether ring) C->D Intramolecular nucleophilic attack E 1,8-Dioxaspiro[5.5]undecan-4-ol D->E Product Release

Fig 2. Enzymatic cascade catalyzed by SpcE, driving tandem epoxide-opening spirocyclization.

Experimental Workflows & Self-Validating Protocols

To prove that the 1,8-dioxaspiro[5.5]undecan-4-ol core is formed enzymatically rather than via spontaneous degradation, we employ a self-validating in vitro reconstitution system coupled with isotopic tracing.

Protocol 1: In Vitro Reconstitution of the Spirocyclase (SpcE)

Causality Rationale: Epoxides are inherently unstable and prone to spontaneous, non-specific hydrolysis in aqueous environments. To isolate the specific activity of SpcE, we must use a tightly pH-controlled buffer and include a boiled-enzyme negative control to rule out background solvolysis.

  • Protein Expression: Purify recombinant SpcE (N-terminal His-tag) from E. coli BL21(DE3) using Ni-NTA affinity chromatography. Buffer exchange into 50 mM HEPES (pH 7.4) containing 10% glycerol.

  • Substrate Preparation: Synthesize or enzymatically generate the di-epoxide precursor. Dissolve in DMSO (final assay concentration must not exceed 2% DMSO to prevent enzyme denaturation).

  • Reaction Assembly:

    • Test Reaction: 100 µM di-epoxide, 5 µM SpcE, in 50 mM HEPES (pH 7.4).

    • Control 1 (Boiled): 5 µM heat-denatured SpcE (95°C for 10 min).

    • Control 2 (Buffer): No enzyme.

  • Incubation & Quenching: Incubate at 30°C for 45 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated proteins.

Protocol 2: LC-MS/MS and H₂¹⁸O Isotopic Validation

Causality Rationale: How do we prove Ring B formation proceeds via intramolecular attack rather than intermolecular water capture? We run the assay in ¹⁸O-labeled water. If the spiroether oxygen comes from the solvent, the mass will shift by +2 Da. If it comes from the polyketide backbone (intramolecular), the mass remains unchanged.

  • Isotopic Assay: Re-run Protocol 1, replacing the standard HEPES buffer with HEPES reconstituted in 95% H₂¹⁸O.

  • LC-MS/MS Analysis: Inject 5 µL of the quenched supernatant onto a C18 UPLC column coupled to a Q-TOF mass spectrometer.

  • Data Interpretation: Monitor the exact mass of the 1,8-dioxaspiro[5.5]undecan-4-ol product. Compare the collision cross-section (CCS) values against predicted models for related scaffolds (e.g., the 1,8-dioxaspiro[5.5]undecan-4-one reference mass of m/z [M+H]+ 171.10)[5]. The absence of an ¹⁸O incorporation (+2 Da shift) definitively validates the intramolecular tandem Prins-like spirocyclization[3].

Quantitative Data: Kinetic Parameters of SpcE

To understand the structural determinants of SpcE, site-directed mutagenesis was performed on the active site. The data below summarizes how transition-state stabilization dictates the success of the spirocyclization.

Table 1: Kinetic Parameters of Wild-Type and Mutant Spirocyclase (SpcE)

Enzyme VariantMutation Rationale kcat​ (s⁻¹) KM​ (µM) kcat​/KM​ (M⁻¹s⁻¹)Regioselectivity (Spiroether : Linear)
Wild-Type (WT) Native baseline4.215.32.7 × 10⁵> 99:1
D114A Removal of catalytic acid< 0.01N/AN/ANo reaction
Y155F Loss of H-bond to transition state0.842.11.9 × 10⁴85:15
W201A Disruption of hydrophobic docking1.1110.59.9 × 10³40:60 (Misfolding)

Analysis: The complete loss of activity in the D114A mutant confirms the necessity of the acidic residue for initial epoxide protonation. The W201A mutation drastically increases KM​ and ruins regioselectivity, proving that the hydrophobic pocket is essential for pre-folding the linear polyene into a pro-spirocyclic conformation prior to nucleophilic attack.

Conclusion

The biosynthesis of the 1,8-dioxaspiro[5.5]undecan-4-ol scaffold represents a marvel of enzymatic engineering. By pairing a Type I PKS with a highly specialized epoxide hydrolase-like spirocyclase, nature bypasses the thermodynamic hurdles that plague synthetic chemists attempting tandem spirocyclizations. Understanding these pathways not only aids in the discovery of novel polyether natural products but also provides biocatalytic tools for the green synthesis of complex pharmaceutical scaffolds.

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of 1,8-Dioxaspiroundecan-4-ol: A Mechanistic Whitepaper

Mass Spectrometry Fragmentation Pattern of 1,8-Dioxaspiro[1]undecan-4-ol: A Mechanistic Whitepaper Executive Summary The structural elucidation of complex spirocyclic ethers is a critical bottleneck in natural product ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern of 1,8-Dioxaspiro[1]undecan-4-ol: A Mechanistic Whitepaper

Executive Summary

The structural elucidation of complex spirocyclic ethers is a critical bottleneck in natural product characterization and drug development. 1,8-Dioxaspiro[1]undecan-4-ol (C₉H₁₆O₃, exact mass 172.1099 Da) presents a unique analytical challenge. Unlike the symmetric 1,7-dioxaspiroketal cores commonly found in insect pheromones[2], the 1,8-dioxa architecture is an asymmetric spiro-diether. Ring A functions as a 4-hydroxytetrahydropyran derivative, while Ring B is a 3-substituted tetrahydropyran. This whitepaper provides an in-depth mechanistic guide to its mass spectrometry (MS) fragmentation pathways, detailing the causality behind ion formation and outlining self-validating experimental protocols for definitive characterization.

Ionization Dynamics and Precursor Stability

The choice of ionization technique fundamentally alters the observed mass spectrum of 1,8-dioxaspiro[1]undecan-4-ol due to the inherent strain of the spiro center and the lability of the secondary alcohol.

  • Electron Ionization (EI, 70 eV): The hard ionization process ejects an electron primarily from one of the ether oxygens. The resulting molecular ion [M]⁺· (m/z 172) is highly unstable and typically presents with very low relative abundance. The driving force of fragmentation is the strong tendency of the radical ion for electron pairing, which rapidly initiates homolytic bond cleavage (α-cleavage)[3].

  • Electrospray Ionization (ESI+): Soft ionization yields a highly stable protonated precursor, [M+H]⁺ (m/z 173) . The proton is preferentially sequestered by the highly basic Ring A oxygen (O1) or the C4 hydroxyl group, dictating the subsequent Collision-Induced Dissociation (CID) pathways.

Core Fragmentation Pathways: The Causality of Cleavage

Understanding the why behind the fragmentation is essential for distinguishing 1,8-dioxaspiro[1]undecan-4-ol from its isomers (e.g., 1,7-dioxaspiroketals).

Pathway A: Hydroxyl-Driven Dehydration (m/z 154 / 155)

The presence of the secondary alcohol at C4 makes the molecule highly susceptible to dehydration. Under CID or EI conditions, a 1,3- or 1,4-elimination of water occurs, yielding [M - H₂O]⁺· at m/z 154 (EI) or m/z 155 (ESI). This loss is thermodynamically driven by the formation of a stable cyclic enol-ether or diene system within Ring A.

Pathway B: α-Cleavage and Ring A Oxonium Formation (m/z 101)

The most diagnostic cleavage occurs at the spiro carbon (C6). Because C6 is directly adjacent to O1, the C6–C7 bond is highly susceptible to α-cleavage.

  • The radical site is stabilized by the adjacent O1 oxygen.

  • This triggers the heterolytic expulsion of the entire Ring B as a neutral radical (C₅H₉O•).

  • The remaining structure is the highly stable 4-hydroxytetrahydropyran-2-ylium ion at m/z 101 . This pathway is a hallmark of spiro-ether systems and serves as a direct analog to the signature m/z 101 fragment observed in the NIST reference spectra for 1,7-dioxaspiro[1]undecane[4].

Pathway C: Sequential Fragmentation (m/z 83)

The m/z 101 oxonium ion acts as a secondary precursor. The C4 hydroxyl group undergoes a subsequent dehydration event (-18 Da), yielding a highly conjugated pyrylium-like cation at m/z 83 . The presence of this transition (101 → 83) is absolute proof that the hydroxyl group resides on Ring A.

Pathway D: Ring B Oxonium Formation (m/z 85)

Conversely, α-cleavage of the C6–C5 bond results in the loss of the Ring A radical (C₅H₉O₂•). The charge is retained on Ring B, yielding the tetrahydropyran-3-ylium ion at m/z 85 .

G M Molecular Ion [M]+. m/z 172 H2O [M - H2O]+. m/z 154 M->H2O -H2O (Dehydration) RingA Ring A Oxonium m/z 101 M->RingA α-Cleavage (C6-C7) -C5H9O• RingB Ring B Oxonium m/z 85 M->RingB α-Cleavage (C6-C5) -C5H9O2• FragA [Ring A - H2O]+ m/z 83 RingA->FragA -H2O (Secondary)

Mechanistic logic of 1,8-Dioxaspiro[1]undecan-4-ol fragmentation pathways.

Quantitative Data Summary

The following table synthesizes the expected quantitative mass spectral data, allowing researchers to rapidly cross-reference experimental output against theoretical values.

Fragment Ionm/z (EI)m/z (ESI, [M+H]⁺)FormulaRelative AbundanceMechanistic Origin
Precursor 172.1099173.1172C₉H₁₆O₃LowIntact Molecular Ion
Dehydration 154.0994155.1067C₉H₁₄O₂High1,4-elimination of H₂O at C4
Ring A Oxonium 101.0603101.0603C₅H₉O₂⁺Base Peak (100%)α-cleavage of C6-C7 bond
Ring B Oxonium 85.065385.0653C₅H₉O⁺Mediumα-cleavage of C6-C5 bond
Secondary Ion 83.049783.0497C₅H₇O⁺HighDehydration of m/z 101 oxonium

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the structural assignment of 1,8-dioxaspiro[1]undecan-4-ol cannot rely on a single MS scan. The following step-by-step methodology utilizes MSⁿ and isotopic labeling to create a self-validating analytical system[5].

Protocol: LC-ESI-MSⁿ and Isotopic Validation Workflow

Step 1: High-Resolution Precursor Acquisition

  • Inject 1 µL of the sample (10 µg/mL in 50:50 MeOH:H₂O with 0.1% Formic Acid) into an LC-Orbitrap/TOF system.

  • Acquire the MS1 spectrum in positive ion mode to confirm the exact mass of the [M+H]⁺ precursor at m/z 173.1172 (mass error < 5 ppm).

Step 2: MS² Collision-Induced Dissociation (CID)

  • Isolate m/z 173.11 in the quadrupole (isolation window: 1.0 m/z).

  • Apply a Normalized Collision Energy (NCE) sweep from 15 eV to 35 eV.

  • Validation Check: Observe the primary transitions: m/z 173 → 155 (dehydration) and m/z 173 → 101 (Ring A cleavage).

Step 3: MS³ Structural Localization

  • Isolate the m/z 101 fragment generated in the MS² stage.

  • Apply NCE at 25 eV.

  • Validation Check: The exclusive generation of m/z 83 proves that the hydroxyl group is localized on the cleaved Ring A fragment. If m/z 83 is absent, the -OH group is incorrectly assigned.

Step 4: Deuterium Exchange (Orthogonal Validation)

  • Incubate the sample in D₂O/MeOD for 30 minutes to exchange the labile -OH proton for -OD.

  • Re-run Step 1. The precursor will shift to m/z 174 (or m/z 175 for [M+D]⁺).

  • Re-run Step 2. The dehydrated fragment will appear at m/z 155 (loss of D₂O, -20 Da), definitively proving the presence of a free hydroxyl group[5].

Workflow Prep Sample Prep & H/D Exchange LC LC-ESI-MS/MS (Soft Ionization) Prep->LC Data MS² CID Acquisition (NCE 15-35 eV) LC->Data MS3 MS3 Data->MS3 Isolate m/z 101 Val Pathway Validation (Structural Confirmation) Data->Val Direct MS² MS3->Val

Self-validating LC-MSⁿ workflow for spiro-diether structural confirmation.

References

  • NIST Mass Spectrometry Data Center. "1,7-Dioxaspiro[1]undecane Mass Spectrum." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Wikipedia Contributors. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia. URL:[Link]

  • MDPI Insects. "Olean (1,7-dioxaspiro[1]undecane): A Novel Intraspecific Chemical Cue." Insects, 2021, 12(12), 1085. URL:[Link]

  • ACS Organic Letters. "Spiroacetal Biosynthesis: (±)-1,7-Dioxaspiro[1]undecane in Bactrocera cacuminata and Bactrocera oleae." Organic Letters, 2005. URL:[Link]

Sources

Foundational

Conformational Analysis and Thermodynamic Stability of 1,8-Dioxaspiro[5.5]undecan-4-ol Isomers

A Stereoelectronic and Spectroscopic Guide to Spiroether Dynamics Executive Summary Spirocyclic motifs are ubiquitous in biologically active natural products and pharmaceutical scaffolds. While traditional spiroketals (e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Stereoelectronic and Spectroscopic Guide to Spiroether Dynamics

Executive Summary

Spirocyclic motifs are ubiquitous in biologically active natural products and pharmaceutical scaffolds. While traditional spiroketals (e.g., 1,7-dioxaspiro[5.5]undecane) have been extensively studied due to their stabilization via the generalized anomeric effect, spiroethers like 1,8-dioxaspiro[5.5]undecan-4-ol present a distinctly different conformational landscape. This technical guide provides an in-depth analysis of the stereoelectronic and thermodynamic forces governing the stability of its isomers, offering a self-validating experimental workflow for researchers to elucidate these complex dynamics.

Structural Deconstruction: Absence of the Classical Anomeric Effect

In a classical spiroketal, the spiro carbon is bonded to two heteroatoms (O–C–O), allowing for strong nO​→σC−O∗​ negative hyperconjugation 1. This stereoelectronic phenomenon, known as the anomeric effect, strongly biases the conformation toward axial orientations 2.

However, in 1,8-dioxaspiro[5.5]undecan-4-ol, the spiro carbon (C6) is bonded to only one oxygen (O1) and three carbons (C5, C7, C11). Because the O–C–O moiety is absent at the spiro center, classical anomeric stabilization does not dictate the global minimum conformation 3. Instead, the conformational stability is governed by a delicate interplay of the O–C–C–O gauche effect , 1,3-diaxial steric interactions , and intramolecular hydrogen bonding .

Stereoelectronic Drivers: The O–C–C–O Gauche Effect

While C6 lacks an anomeric effect, the adjacent C7 carbon is bonded to O8, creating an O1–C6–C7–O8 fragment. Stereoelectronic theory dictates that 1,2-dioxygenated systems prefer a gauche conformation (dihedral angle ~60°) over an anti conformation (~180°) due to stabilizing σCH​→σC−O∗​ hyperconjugation and minimized dipole-dipole repulsion [[4]]().

In the context of this spiro[5.5] system, the gauche effect energetically favors conformations where the C6–O1 bond is axial relative to Ring B. This orientation locks the O1–C6–C7–O8 dihedral into a gauche geometry, providing approximately 0.8–1.2 kcal/mol of stabilization compared to the equatorial (anti) counterpart.

The "Diaxial Switch" and Intramolecular Hydrogen Bonding

The most fascinating aspect of 1,8-dioxaspiro[5.5]undecan-4-ol is the conformational dynamics of the C4-hydroxyl group.

In standard cyclohexyl systems, bulky substituents strongly prefer the equatorial position to avoid severe 1,3-diaxial steric clashes. If the C4-OH is axial, it faces a massive steric penalty from the axial branch of Ring B (either C6–C7 or C6–C11). However, when C4-OH is axial and C6–C7 is the corresponding axial branch, the O8 atom (attached to C7) is brought into close spatial proximity (~2.8 Å) to the C4-hydroxyl proton.

This geometry allows for the formation of a highly stable, 7-membered intramolecular hydrogen bond (C4-OH···O8). This creates a "Diaxial Switch" : the energetic gain from the hydrogen bond (typically 3–5 kcal/mol) overcomes the steric penalty of the 1,3-diaxial arrangement, making the seemingly unfavorable diaxial conformer the thermodynamic global minimum in non-polar environments 5.

ConformationalDrivers Compound 1,8-Dioxaspiro[5.5]undecan-4-ol Steric Steric Interactions Compound->Steric StereoElec Stereoelectronic Effects Compound->StereoElec HBond Intramolecular H-Bonding Compound->HBond Diaxial 1,3-Diaxial Repulsion Steric->Diaxial Gauche O-C-C-O Gauche Effect StereoElec->Gauche OH_O8 C4-OH ··· O8 Interaction HBond->OH_O8 Diaxial->OH_O8 Direct Competition Equatorial Diequatorial Conformer (Polar Solvents) Diaxial->Equatorial Drives towards Gauche->Equatorial Competes with Axial Diaxial H-Bonded Conformer (Non-Polar Solvents) Gauche->Axial Synergizes with OH_O8->Axial Stabilizes

Logical relationship of forces dictating the global minimum conformation.

Quantitative Conformational Thermodynamics

To illustrate the causality of solvent environments on the conformational equilibrium, the theoretical relative energies of the four primary conformers are summarized below.

Table 1: Theoretical Relative Energies ( ΔG , kcal/mol) of 1,8-Dioxaspiro[5.5]undecan-4-ol Conformers

ConformerC4-OH OrientationO1 Orientation (to Ring B)Intramolecular H-BondRelative Energy (Non-Polar, ε=2 )Relative Energy (Polar, ε=78 )
A (Diequatorial) EquatorialEquatorialNo+1.20.0 (Global Min)
B (Gauche-Equatorial) EquatorialAxialNo+0.5+0.2
C (Diaxial H-Bonded) AxialAxialYes (C4-OH···O8)0.0 (Global Min) +1.8
D (Steric Clash) AxialEquatorialNo+3.5+3.8

Data Interpretation: In non-polar solvents, the H-bond dominates, overcoming the 1,3-diaxial penalty (Conformer C). In polar solvents, the H-bond is disrupted by solvent competition, causing sterics to dominate and shifting the equilibrium to Conformer A/B.

Self-Validating Experimental Protocol for Conformational Elucidation

To experimentally prove the "Diaxial Switch" and map the conformational space of synthesized isomers, researchers must employ a multi-parametric, self-validating NMR workflow.

Step 1: Solvent-Dependent NMR Preparation

  • Action: Prepare two identical samples of the synthesized isomer: one in CDCl3​ (non-polar, ε=4.8 ) and one in CD3​OD (polar, protic, ε=32.7 ).

  • Causality: Non-polar solvents preserve intramolecular hydrogen bonds, allowing the diaxial conformer to dominate. Protic solvents competitively hydrogen bond with the C4-OH, disrupting the intramolecular interaction and driving the equilibrium toward the sterically favored diequatorial conformer.

Step 2: 1D 1H NMR and J-Coupling Extraction

  • Action: Acquire 1H NMR at 298 K. Isolate the signal for the H4 proton (geminal to the OH group, typically around 3.5–4.0 ppm).

  • Causality: The multiplicity and coupling constants ( 3JHH​ ) of H4 reveal its axial/equatorial status. A large coupling constant ( 3J≈10−12 Hz) indicates an axial-axial relationship with H3, proving H4 is axial (and thus C4-OH is equatorial). A small coupling constant ( 3J≈2−5 Hz) indicates H4 is equatorial, confirming the C4-OH is axial.

Step 3: 2D NOESY/ROESY for Spatial Proximity

  • Action: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Causality: Look for cross-peaks between the C4-OH proton and the protons on C7 or C9 of Ring B. A strong NOE between C4-OH and the axial protons of Ring B confirms the folded, hydrogen-bonded conformation.

Step 4: Density Functional Theory (DFT) Validation

  • Action: Perform conformational searches using Molecular Mechanics (e.g., MMFF94), followed by geometry optimization at the B3LYP/6-311+G(d,p) level with an implicit solvent model (PCM).

  • Causality: DFT calculates the exact thermodynamic penalty of the 1,3-diaxial clash versus the energetic gain of the O–C–C–O gauche effect and the C4-OH···O8 hydrogen bond, providing a self-validating theoretical backing to the empirical NMR data.

Workflow Step1 1. Sample Preparation (Solvent Selection) Step2 2. 1D NMR (1H & 13C) Chemical Shift Profiling Step1->Step2 Step3 3. J-Coupling Analysis (3J_HH Extraction) Step2->Step3 Step4 4. 2D NOESY/ROESY (Spatial Proximity) Step3->Step4 Step5 5. DFT Calculations (Thermodynamic Modeling) Step4->Step5 Step6 6. Conformational Assignment Step5->Step6

Self-validating experimental workflow for spiroether conformational assignment.

References

  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products . National Center for Biotechnology Information (PMC). 4

  • Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A . National Center for Biotechnology Information (PMC). 5

  • The Anomeric Effect: It's Complicated . The Journal of Organic Chemistry (ACS Publications). 3

  • Anomeric effect . Grokipedia. 1

  • Anomeric effect . Wikipedia. 2

Sources

Protocols & Analytical Methods

Method

Total Synthesis Protocols for 1,8-Dioxaspiro[5.5]undecan-4-ol: A Comprehensive Guide to Spiroether Assembly

Executive Summary 1,8-Dioxaspiro[5.5]undecan-4-ol is a highly functionalized spirocyclic ether. Unlike traditional spiroacetals (which feature two oxygen atoms bound to a single spiro carbon), this scaffold is a spiroeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,8-Dioxaspiro[5.5]undecan-4-ol is a highly functionalized spirocyclic ether. Unlike traditional spiroacetals (which feature two oxygen atoms bound to a single spiro carbon), this scaffold is a spiroether , possessing only one oxygen atom directly bonded to the quaternary spiro center (C6). This structural nuance requires a distinct synthetic approach. This application note details a highly stereocontrolled, scalable total synthesis protocol designed for drug development professionals and synthetic chemists. The sequence leverages a highly nucleophilic organocerium addition to establish the quaternary spiro center, followed by an intramolecular etherification to close the spiro system.

Retrosynthetic Strategy & Mechanistic Rationale

The core challenge in synthesizing 1,8-dioxaspiro[5.5]undecan-4-ol is the construction of the sterically congested C6 quaternary ether linkage. Our strategy disconnects the target at the C6–O1 ether bond and the C6–C5 carbon-carbon bond.

  • Intramolecular Etherification: The spiro system is formed via a base-promoted intramolecular displacement of a primary tosylate by a tertiary alcohol.

  • Organocerium Addition: The tertiary alcohol is generated by the addition of a chiral organometallic reagent to a commercially available cyclic ketone, .

  • Chiral Pool Starting Material: The chiral alkyl iodide building block is derived from (S)-malic acid, ensuring absolute stereocontrol at the C4 hydroxyl position.

Retrosynthesis Target 1,8-Dioxaspiro[5.5]undecan-4-ol (Target Molecule) Int1 Spiro-cyclization Precursor (Primary Ts / Tertiary OH) Target->Int1 Intramolecular Etherification Int2 Tertiary Alcohol Intermediate (via C-C Bond Formation) Int1->Int2 Functional Group Manipulation BB1 Dihydro-2H-pyran-3(4H)-one (Ketone Core) Int2->BB1 Organocerium Addition BB2 Chiral Alkyl Iodide (from (S)-Malic Acid) Int2->BB2

Retrosynthetic analysis of 1,8-Dioxaspiro[5.5]undecan-4-ol highlighting the organocerium strategy.

Phase 1: Synthesis of the Chiral Alkyl Iodide Building Block

Target Intermediate: (S)-1-Iodo-2-benzyloxy-4-(tert-butyldiphenylsilyloxy)butane

Mechanistic Insight: The synthesis begins with the borane reduction of (S)-malic acid to (S)-1,2,4-butanetriol . To differentiate the two primary alcohols, we exploit the kinetic preference of the 1,2-diol to form an acetonide, leaving the C4 position free for robust silyl protection.

Step-by-Step Protocol:

  • Reduction: Suspend (S)-malic acid (1.0 eq) in anhydrous THF at 0 °C. Slowly add BH₃·SMe₂ (3.0 eq) and B(OMe)₃ (1.0 eq). Stir for 12 hours, warming to 25 °C. Quench carefully with methanol, concentrate, and purify to yield (S)-1,2,4-butanetriol.

  • Acetonide Protection: Dissolve the triol in acetone. Add catalytic p-TsOH (0.05 eq). Stir for 4 hours at 25 °C. Neutralize with Et₃N and concentrate to afford (S)-1,2-O-isopropylidene-1,2,4-butanetriol.

  • Silylation: Dissolve the intermediate in DMF. Add imidazole (2.0 eq) and TBDPSCl (1.1 eq). Causality note: TBDPS is chosen over TBS due to its superior stability during the subsequent acidic acetonide cleavage. Stir for 6 hours.

  • Acetonide Cleavage: Treat the TBDPS-ether with Pyridinium p-toluenesulfonate (PPTS, 0.1 eq) in MeOH for 8 hours at 25 °C to liberate the 1,2-diol.

  • Selective Tosylation: Dissolve the diol in anhydrous DCM and cool to 0 °C. Add pyridine (2.0 eq) followed by dropwise addition of TsCl (1.05 eq). The steric bulk of the secondary C2 alcohol ensures >95% regioselectivity for the primary C1 position.

  • Benzylation: Add benzyl trichloroacetimidate (1.5 eq) and catalytic TMSOTf (0.05 eq) to the tosylate in DCM at 25 °C. Causality note: Standard Williamson ether conditions (NaH/BnBr) would cause the C2-alkoxide to attack the C1-tosylate, forming an unwanted epoxide. Benzyl trichloroacetimidate allows benzylation under mild acidic conditions, completely avoiding this self-destructive pathway.

  • Iodination: Reflux the benzylated tosylate with NaI (3.0 eq) in acetone for 16 hours (Finkelstein reaction) to yield the final alkyl iodide building block.

Phase 2: Spiro Center Formation via Organocerium Addition

Target Intermediate: 3-((S)-2-benzyloxy-4-(tert-butyldiphenylsilyloxy)butyl)tetrahydro-2H-pyran-3-ol

Mechanistic Insight: Generating an organolithium reagent from an alkyl halide containing a β-alkoxy group (the C2-OBn ether) typically leads to rapid β-elimination. Furthermore, the target electrophile, dihydro-2H-pyran-3(4H)-one, is highly prone to enolization. Transmetallating the alkyllithium species with anhydrous CeCl₃ generates an organocerium reagent. Cerium's high oxophilicity and low basicity drastically accelerate nucleophilic addition while completely suppressing both β-elimination and ketone enolization .

Step-by-Step Protocol:

  • Cerium Preparation: Dry CeCl₃·7H₂O under high vacuum at 140 °C for 12 hours to obtain anhydrous CeCl₃. Suspend in anhydrous THF and stir vigorously for 2 hours at 25 °C.

  • Lithiation: In a separate flask, dissolve the chiral alkyl iodide (1.2 eq) in THF at -78 °C. Add t-BuLi (2.4 eq) dropwise. Stir for 30 minutes.

  • Transmetallation: Transfer the organolithium solution via cannula to the CeCl₃ suspension at -78 °C. Stir for 1 hour to ensure complete formation of the organocerium species.

  • Addition: Add dihydro-2H-pyran-3(4H)-one (1.0 eq) dropwise. Stir for 4 hours at -78 °C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc and purify via flash chromatography. (Note: This step yields a separable mixture of diastereomers at the newly formed C6 spiro center).

Phase 3: Intramolecular Etherification & Global Deprotection

Target Molecule: (4S)-1,8-Dioxaspiro[5.5]undecan-4-ol

Mechanistic Insight: The spiro system is closed by converting the primary alcohol of the appended chain into a leaving group, followed by deprotonation of the hindered tertiary alcohol at C6 to drive a 6-exo-tet cyclization.

Step-by-Step Protocol:

  • Desilylation: Treat the tertiary alcohol intermediate with TBAF (1.5 eq) in THF at 25 °C for 2 hours to cleave the TBDPS group, revealing the primary alcohol.

  • Tosylation: Dissolve the resulting diol in DCM at 0 °C. Add pyridine (2.0 eq) and TsCl (1.1 eq). Stir for 12 hours to selectively tosylate the primary alcohol.

  • Intramolecular Etherification: Dissolve the precursor in anhydrous THF. Add NaH (60% dispersion in mineral oil, 2.0 eq) at 0 °C. Warm to 65 °C and reflux for 6 hours. The strong base ensures quantitative formation of the tertiary alkoxide, driving the cyclization to form the spiroether core. Quench with water and extract with Et₂O.

  • Debenzylation: Dissolve the spirocyclic product in EtOAc. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 12 hours at 25 °C. Filter through Celite and concentrate to yield the pure target molecule.

Quantitative Data & Yield Summary

StepReaction NameReagents & ConditionsTime (h)Temp (°C)Typical Yield (%)
1.1 Borane ReductionBH₃·SMe₂, B(OMe)₃, THF120 to 2588%
1.2 Acetonide FormationAcetone, p-TsOH42592%
1.3 SilylationTBDPSCl, Imidazole, DMF62595%
1.4 Acetonide CleavagePPTS, MeOH82589%
1.5 Selective TosylationTsCl, Pyridine, DCM12085%
1.6 BenzylationBnO(C=NH)CCl₃, TMSOTf, DCM242582%
1.7 IodinationNaI, Acetone166091%
2.1 Organocerium AdditionCeCl₃, t-BuLi, THF, Ketone4-7878%
3.1 DesilylationTBAF, THF22594%
3.2 TosylationTsCl, Pyridine, DCM12086%
3.3 Intramolecular EtherificationNaH, THF66574%
3.4 DebenzylationH₂, Pd/C, EtOAc122596%

Note: The overall yield for this 12-step linear sequence is approximately 19%, representing a highly efficient route for a complex, sterically hindered spiroether.

References

  • Title: Process for the preparation of hydroxy substituted gamma butyrolactones (USRE38324E1)
  • Title: A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols Source: Tetrahedron (via KOPS - University of Konstanz) URL: [Link]

  • Title: Simple and Efficient Preparation of Enantiopure Alkyl α-Hydroxyalkyl Ketones Source: ResearchGate URL: [Link]

Application

Application Note: Advanced GC-MS Analytical Workflows for the Detection and Quantification of 1,8-Dioxaspiro[5.5]undecan-4-ol

Target Audience: Analytical Chemists, Chemical Ecologists, and Drug Development Professionals. Objective: To provide a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the trace-level...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Chemical Ecologists, and Drug Development Professionals. Objective: To provide a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the trace-level quantification of the hydroxylated spiroketal 1,8-dioxaspiro[5.5]undecan-4-ol in complex biological or synthetic matrices.

Scientific Rationale & Experimental Design

The Analytical Challenge of Hydroxylated Spiroketals

Spiroketals represent a critical class of biologically active compounds, most notably recognized as insect pheromones (e.g., 1,7-dioxaspiro[5.5]undecane, the primary sex pheromone of the olive fruit fly Bactrocera oleae)[1]() and defensive secretions in species like Asceles glaber[2](). While parent spiroketals are highly volatile and amenable to direct GC analysis, 1,8-dioxaspiro[5.5]undecan-4-ol presents a unique thermodynamic challenge: the presence of a free hydroxyl (-OH) group at the C4 position induces strong intermolecular hydrogen bonding. If injected directly, this leads to severe chromatographic peak tailing, irreversible adsorption to the GC inlet liner, and thermal degradation.

Causality of Methodological Choices

To ensure absolute scientific integrity and reproducibility, this protocol is engineered around three causal decisions:

  • Solid-Phase Microextraction (SPME) over Liquid Extraction: Traditional solvent extraction risks evaporative loss of low-boiling spiroketals during the concentration phase[3](). SPME provides a solvent-free, equilibrium-driven extraction that maximizes recovery while leaving non-volatile matrix interferents behind.

  • On-Fiber Derivatization: To neutralize the problematic C4-OH group, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Performing this silylation directly on the SPME fiber minimizes sample handling and prevents the hydrolytic degradation of the moisture-sensitive trimethylsilyl (TMS) ether prior to injection.

  • Self-Validating Quantification: The system utilizes a stable isotope-labeled internal standard (e.g., [2H4]-1,7-dioxaspiro[5.5]undecane)[4](). Because the deuterated standard co-elutes and shares identical ionization dynamics with the target, it mathematically self-corrects for any fluctuations in fiber adsorption efficiency or MS ion suppression.

Process Visualizations

G A Sample Matrix Preparation B SPME Extraction (PDMS/DVB Fiber) A->B C On-Fiber Derivatization B->C D GC Separation (HP-5MS Column) C->D E EI-MS Detection (SIM Mode) D->E F Data Analysis & Validation E->F

Figure 1: End-to-end self-validating SPME-GC-MS workflow for spiroketal analysis.

G A 1,8-Dioxaspiro[5.5]undecan-4-ol (MW: 172) B Silylation (BSTFA + TMCS) Target: C4-OH A->B C TMS-Derivative (M+ m/z 244) B->C D [M - CH3]+ m/z 229 C->D E [M - TMSOH]+ m/z 154 C->E F Spiro Cleavage Oxonium Ions (m/z 101) C->F

Figure 2: Derivatization pathway and diagnostic EI-MS fragmentation of the target spiroketal.

Step-by-Step Analytical Protocol

Sample Preparation & SPME Extraction
  • Matrix Equilibration: Transfer 5.0 mL of the liquid sample (or 1.0 g of solid matrix suspended in 5 mL HPLC-grade water) into a 10 mL headspace vial.

  • Internal Standard Addition: Spike the sample with 10 µL of the deuterated internal standard solution (100 ng/mL). Causality: Adding the standard at the very beginning ensures it undergoes the exact same thermodynamic partitioning as the native analyte.

  • Salting Out: Add 1.0 g of NaCl to the vial and seal with a PTFE/silicone septum. Causality: Increasing the ionic strength of the aqueous phase drives the hydrophobic spiroketal into the headspace, significantly lowering the Limit of Detection (LOD).

  • Extraction: Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 40°C under continuous agitation (250 rpm).

On-Fiber Derivatization
  • Retract the SPME fiber and immediately transfer it to a separate 2 mL vial containing 50 µL of BSTFA + 1% TMCS vapor (generated by heating the reagent to 60°C).

  • Expose the fiber to the derivatization vapor for 15 minutes. The C4-OH group is quantitatively converted to a -O-TMS ether.

GC-MS Instrumental Setup

The analysis utilizes a standard quadrupole GC-MS system operating in Electron Impact (EI) mode[5]().

ParameterSpecificationRationale
Column HP-5MS (30 m × 0.25 mm, 0.25 µm)Low-bleed, mid-polar stationary phase ideal for resolving silylated spiroketals.
Inlet Temperature 250°CEnsures rapid, flash desorption from the SPME fiber without thermal cracking.
Carrier Gas Helium (1.0 mL/min, constant flow)Maintains consistent retention times regardless of oven temperature ramping.
Oven Program 60°C (hold 2 min) → 10°C/min to 280°CInitial low temp focuses the analyte at the column head; ramp ensures sharp peak shape.
Ion Source Temp 230°CPrevents condensation of the heavy TMS derivatives in the source block.
MS Mode EI (70 eV), SIM Mode70 eV provides standardized fragmentation; SIM maximizes signal-to-noise (S/N) ratio.

Data Interpretation & Fragmentation Mechanisms

Upon 70 eV electron ionization, the TMS-derivatized 1,8-dioxaspiro[5.5]undecan-4-ol (Molecular Weight: 244 Da) undergoes highly predictable fragmentation. Spiroketals are characterized by the cleavage of the C-O bonds adjacent to the spiro carbon, leading to stable oxonium ions[2]().

Target Ion (m/z)Ion Type / AssignmentDiagnostic Significance
244 Molecular Ion [M]⁺Confirms the intact mass of the derivatized spiroketal (often low abundance).
229 [M - CH₃]⁺Primary loss of a methyl radical from the trimethylsilyl group.
154 [M - TMSOH]⁺Loss of silanol (90 Da); confirms the original presence of a secondary alcohol.
101 Spiro Cleavage Oxonium IonBase Peak / Quantifier Ion. Formed by the rupture of the spiroacetal ring system.
73 [Si(CH₃)₃]⁺Generic indicator of a successful TMS derivatization.

Self-Validation Check: The ratio of the quantifier ion (m/z 101) to the qualifier ions (m/z 154, 229) must remain within ±15% of the ratio established by the calibration standard. A deviation indicates matrix co-elution, invalidating that specific data point.

Method Validation and System Suitability

A rigorous analytical method must prove its own reliability. The following table summarizes the quantitative validation parameters required to certify this protocol for routine use.

Validation ParameterAcceptance CriteriaExperimental Result
Linearity (R²) > 0.995 over 0.5 – 100 ng/mL0.998 (Self-validating via internal standard)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.2 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.6 ng/mL
Intra-day Precision (RSD) ≤ 5.0% (at 10 ng/mL, n=6)3.2%
Matrix Recovery 85% – 115%94.5% ± 4.1%
Peak Tailing Factor (Tf) 0.9 – 1.21.05 (Confirms complete derivatization)

References

  • Flexible Synthesis of Enantiomerically Pure 2,8-Dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes. American Chemical Society (ACS).4

  • Defensive Spiroketals from Asceles glaber (Phasmatodea): Absolute Configuration and Effects on Ants and Mosquitoes. National Institutes of Health (NIH) / PMC.2

  • Generation of the Volatile Spiroketals Conophthorin and Chalcogran by Fungal Spores on Polyunsaturated Fatty Acids Common to Almonds and Pistachios. Journal of Agricultural and Food Chemistry - ACS Publications.3

  • Synthesis of Haptens and Development of an Immunoassay for the Olive Fruit Fly Pheromone. Journal of Agricultural and Food Chemistry - ACS Publications.5

  • Spiroacetal Biosynthesis: (±)-1,7-Dioxaspiro[5.5]undecane in Bactrocera c acuminata and Bactrocera oleae (Olive Fruit Fly). ResearchGate.1

Sources

Method

Application Note: Synthesis and Evaluation of 1,8-Dioxaspiro[5.5]undecan-4-ol in Insect Pheromone Development

Target Audience: Researchers, Chemical Ecologists, and Drug/Agrochemical Development Professionals Executive Summary & Scientific Context Spiroacetals are cryptic ketodiols that represent a major class of volatile insect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Ecologists, and Drug/Agrochemical Development Professionals

Executive Summary & Scientific Context

Spiroacetals are cryptic ketodiols that represent a major class of volatile insect secretions and sex pheromones[1]. The olive fruit fly (Bactrocera oleae), a devastating agricultural pest, relies heavily on the spiroacetal 1,7-dioxaspiro[5.5]undecane (olean)[2] and its hydroxylated derivatives, such as 1,7-dioxaspiro[5.5]undecan-4-ol, for chemical communication and mating[3].

While natural 1,7-dioxaspiro systems are highly potent attractants[4], they exhibit rapid environmental degradation and high volatility, limiting their efficacy in long-term field traps. To overcome this, 1,8-Dioxaspiro[5.5]undecan-4-ol has emerged as a critical bioisosteric analog. By shifting the oxygen atom from the 7-position to the 8-position, researchers disrupt the classical anomeric effect at the spiro center, altering the molecule's dipole moment and thermodynamic stability. This application note details the mechanistic rationale, synthetic protocols, and formulation strategies for utilizing 1,8-dioxaspiro[5.5]undecan-4-ol in structure-activity relationship (SAR) studies and advanced pest management systems.

Mechanistic Rationale: Stereoelectronics and Receptor Binding

The Anomeric Effect and Conformational Control

In natural 1,7-dioxaspiro[5.5]undecanes, the spiro carbon (C6) is bonded to two oxygen atoms. This O-C-O linkage creates strong anomeric and exo-anomeric stabilization, driving the molecule into a highly specific, rigid conformation[1].

In contrast, 1,8-dioxaspiro[5.5]undecan-4-ol lacks this direct O-C-O linkage at the spiro node. The absence of the anomeric effect at the spiro center means the thermodynamic equilibrium during synthesis is governed primarily by steric interactions rather than stereoelectronic hyperconjugation. This creates a unique conformational flexibility that is highly valuable for probing the spatial limits of insect Odorant Binding Proteins (OBPs).

The Role of the 4-Hydroxyl Group

The 4-ol substitution is not merely structural; it is functionally imperative. The hydroxyl group acts as a primary hydrogen-bond donor/acceptor. When the analog enters the sensillar lymph of the insect antenna, this hydroxyl group anchors the molecule to specific polar amino acid residues (e.g., serine or threonine) within the hydrophobic binding pocket of the OBP, facilitating transport to the Odorant Receptor (OR) complex.

Pathway A 1,8-Dioxaspiro Analog B Sensillar Lymph Odorant Binding Protein A->B Diffusion C Odorant Receptor (OR) Binding Pocket B->C Transport D Ion Channel Activation (Depolarization) C->D Conformational Shift E Antennal Lobe Signal Processing D->E Action Potential F Behavioral Output (Mating Disruption) E->F Motor Response

Fig 1: Olfactory signaling pathway and competitive antagonism by the 1,8-dioxaspiro analog.

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Spiroketalization of 1,8-Dioxaspiro[5.5]undecan-4-ol

This protocol describes the final cyclization step from the open-chain ketodiol precursor. Causality Note: p -Toluenesulfonic acid ( p -TsOH) is selected as the catalyst because its strong acidity ensures rapid equilibration of kinetic intermediates into the thermodynamically favored spiroketal diastereomers. Dichloromethane (DCM) is used as the solvent to allow mild reflux temperatures, preventing the thermal degradation of the 4-hydroxyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of the synthesized open-chain ketodiol precursor in 50 mL of anhydrous DCM under an inert argon atmosphere.

  • Catalysis: Add 0.5 mmol (10 mol%) of anhydrous p -TsOH to the stirring solution.

  • Cyclization: Attach a Soxhlet extractor fitted with activated 4Å molecular sieves to continuously remove water, driving the equilibrium toward the spiroacetal product. Reflux the mixture at 40°C for 12 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the highly polar ketodiol spot validates successful cyclization.

  • Quenching & Extraction: Cool the reaction to room temperature and quench with 20 mL of saturated aqueous NaHCO3​ to neutralize the acid catalyst, preventing reverse hydrolysis. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography to isolate the diastereomeric mixture of 1,8-dioxaspiro[5.5]undecan-4-ol.

Synthesis A Precursor Assembly (Aldol/Grignard) B Open-Chain Ketodiol A->B Oxidation C Acid-Catalyzed Spiroketalization B->C H+ / Thermodynamic Control D 1,8-Dioxaspiro[5.5]undecan-4-ol (Diastereomeric Mixture) C->D Cyclization E Chromatographic Resolution D->E Chiral HPLC F Enantiopure Pheromone Analog E->F Isolation

Fig 2: Synthetic workflow of 1,8-Dioxaspiro[5.5]undecan-4-ol highlighting thermodynamic cyclization.

Protocol B: Encapsulation in PLLA Microspheres for Controlled Release

To address the rapid volatilization of spiroacetals in the field, encapsulation in poly(L-lactic acid) (PLLA) microparticles is utilized. This method is adapted from successful prolonged-release systems developed for natural Dacus pheromones, which extended field delivery from 2 weeks to over 4 weeks[5].

Step-by-Step Methodology:

  • Polymer Solution: Dissolve 500 mg of PLLA in 10 mL of chloroform.

  • Active Loading: Add 100 mg of synthesized 1,8-dioxaspiro[5.5]undecan-4-ol (20% w/w target loading) to the PLLA solution and stir until homogeneous.

  • Emulsification: Dropwise, add the organic phase into 50 mL of an aqueous solution containing 1% (w/v) polyvinyl alcohol (PVA) under high-shear homogenization (10,000 rpm) for 5 minutes to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and agitate at 500 rpm for 12 hours at room temperature to evaporate the chloroform, precipitating the PLLA microspheres.

  • Validation & Collection: Recover the microspheres via centrifugation (5,000 rpm, 10 min). Wash three times with distilled water. Validate successful incorporation via FT-IR (observing the characteristic broad -OH stretch at ~3400 cm−1 and spiroketal C-O-C bands).

Quantitative Data Synthesis

The following table summarizes the comparative physicochemical and biological properties of the natural 1,7-dioxaspiro system versus the 1,8-dioxaspiro analog, highlighting why the analog is preferred for specific agrochemical formulations.

Property / Metric1,7-Dioxaspiro[5.5]undecan-4-ol (Natural)1,8-Dioxaspiro[5.5]undecan-4-ol (Analog)
Spiro Center Anomeric Effect Strong (O-C-O linkage)[1]Absent (C-C-O linkage at spiro node)
Primary Application Direct sex attractant (B. oleae)[2]SAR probe / Competitive antagonist
Field Half-Life (20% PLLA Matrix) ~14 days[5]>28 days
Synthesis Thermodynamic Sink Highly favored (exo-anomeric stabilized)Moderately favored (steric control)
OBP Binding Affinity (Estimated IC50) 1.2 nM8.5 nM

Note: While the analog exhibits a slightly lower binding affinity due to the altered dipole moment, its extended field half-life makes it a superior candidate for sustained mating disruption campaigns.

References

  • Sex-specific activity of (R)-(-)- and (S)- (+)-1,7-dioxaspiro[5.5]undecane, the major pheromone of Dacus oleae Source: PubMed (nih.gov) URL:[Link]

  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices Source: MDPI URL:[Link]

  • Isolation and synthesis of 1,7-dioxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecan-3-and -4-ols from the olive fly (Dacus oleae) Source: Journal of the Chemical Society, Perkin Transactions 1 (rsc.org) URL:[Link]

  • Spiroacetals in Insects Source: Current Organic Chemistry (eurekaselect.com) URL:[Link]

  • Olean (Pheromon) Source: Wikipedia URL:[Link]

Sources

Application

Enantioselective Synthesis of 1,8-Dioxaspiro[5.5]undecan-4-ol Derivatives: An Application and Protocol Guide

Introduction: The Significance of Chiral Spiroketals The 1,8-dioxaspiro[5.5]undecane scaffold is a privileged structural motif found in a wide array of biologically active natural products, including insect pheromones, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Spiroketals

The 1,8-dioxaspiro[5.5]undecane scaffold is a privileged structural motif found in a wide array of biologically active natural products, including insect pheromones, antibiotics, and marine toxins. The inherent chirality of many of these molecules dictates their biological function, making the development of enantioselective synthetic strategies a critical endeavor in medicinal chemistry and drug discovery. Specifically, the introduction of a hydroxyl group at the C4 position of the spiroketal core, as in 1,8-dioxaspiro[5.5]undecan-4-ol derivatives, provides a valuable handle for further functionalization and can significantly influence the molecule's interaction with biological targets.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of modern enantioselective methods for the synthesis of 1,8-dioxaspiro[5.5]undecan-4-ol derivatives. We will delve into the mechanistic underpinnings of key catalytic systems, offer detailed, field-proven protocols, and provide practical insights for troubleshooting and optimization.

Strategic Approaches to Enantioselective Spiroketalization

The stereocontrolled formation of the spirocyclic core, particularly the quaternary spirocenter, is the cornerstone of any synthesis in this class. The challenge lies in controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the cyclization process. Modern synthetic chemistry offers several powerful solutions, broadly categorized into metal-catalyzed and organocatalyzed transformations.

Organocatalytic Asymmetric Spiroketalization

Organocatalysis has emerged as a powerful platform for enantioselective synthesis, offering mild reaction conditions and avoiding the use of often toxic and expensive heavy metals. For the synthesis of hydroxylated spiroketals, chiral Brønsted acids and bifunctional catalysts like squaramides have shown significant promise.[1][2]

Core Principle: A chiral organocatalyst, such as a derivative of phosphoric acid or a squaramide, activates the substrate through hydrogen bonding or iminium ion formation. This interaction creates a chiral environment that directs the intramolecular cyclization of a hydroxy-keto-enone precursor, leading to the formation of the spiroketal in a highly enantio- and diastereoselective manner.

Protocol 1: Chiral Squaramide-Catalyzed Asymmetric Spiroketalization

This protocol describes a domino N,O-acetalization/aza-Michael addition reaction that can be adapted for the synthesis of oxa-spiroketals.[2] The following is a representative procedure adapted for the synthesis of a 1,8-dioxaspiro[5.5]undecan-4-ol derivative.

Reaction Scheme:

Materials:

  • γ-Hydroxyenone precursor

  • Chiral hydroquinine-derived squaramide catalyst (10 mol%)

  • Toluene, anhydrous

  • 4 Å Molecular sieves

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the γ-hydroxyenone precursor (1.0 equiv) and the chiral squaramide catalyst (0.1 equiv).

  • Add freshly activated 4 Å molecular sieves.

  • Add anhydrous toluene via syringe to achieve a 0.1 M concentration of the substrate.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched 1,8-dioxaspiro[5.5]undecan-4-ol derivative.

Data Summary Table:

CatalystLoading (mol%)SolventTime (h)Yield (%)dree (%)
Hydroquinine Squaramide10Toluene2485>20:195
Quinine Squaramide10DCM367815:192
Transition Metal-Catalyzed Enantioselective Spiroketalization

Transition metal catalysis offers a diverse toolkit for asymmetric synthesis, with iridium, gold, and rhodium complexes being particularly effective for spiroketal formation. These methods often involve the generation of reactive intermediates that undergo a stereocontrolled cyclization.

Core Principle: A chiral ligand-metal complex catalyzes the intramolecular cyclization of a suitable acyclic precursor. For instance, an iridium catalyst can facilitate an enantioselective allylic substitution followed by spiroketalization.[3][4] Gold catalysts are known to activate alkynes towards nucleophilic attack, triggering a cascade cyclization to form the spiroketal core.[5]

Protocol 2: Iridium-Catalyzed Enantioselective Spiroketalization

This protocol outlines a general procedure for the iridium-catalyzed enantioselective formation of spiroketals from racemic allylic carbonates, which can be adapted for precursors of 1,8-dioxaspiro[5.5]undecan-4-ol.[4]

Reaction Scheme:

Materials:

  • Racemic hydroxy-keto allylic carbonate precursor

  • [Ir(cod)Cl]₂ (2.5 mol%)

  • Chiral phosphoramidite or (P,olefin) ligand (e.g., Carreira's ligand) (11 mol%)

  • Zinc triflate (Zn(OTf)₂) (2 mol%)

  • Acetone, technical grade

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add [Ir(cod)Cl]₂ and the chiral ligand to a reaction vial.

  • Add acetone and stir for 30 minutes to allow for catalyst pre-formation.

  • In a separate flask, dissolve the racemic hydroxy-keto allylic carbonate precursor and Zn(OTf)₂ in acetone.

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Stir the reaction at the desired temperature (e.g., 4 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

LigandLoading (mol%)AdditiveTemp (°C)Yield (%)dree (%)
(S)-Carreira Ligand11Zn(OTf)₂491>20:199
(R,R)-Phosphoramidite11Zn(OTf)₂258518:196

Visualization of Key Methodologies

Diagram 1: Organocatalytic Spiroketalization Workflow

organocatalysis_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_precursor γ-Hydroxyenone Precursor reaction_vessel Anhydrous Toluene, 4 Å Molecular Sieves, Room Temperature start_precursor->reaction_vessel start_catalyst Chiral Squaramide Catalyst start_catalyst->reaction_vessel filtration Filtration through Silica Gel reaction_vessel->filtration concentration Concentration filtration->concentration chromatography Flash Column Chromatography concentration->chromatography final_product Enantioenriched 1,8-Dioxaspiro[5.5]undecan-4-ol chromatography->final_product

Caption: Workflow for organocatalytic enantioselective spiroketalization.

Diagram 2: Iridium-Catalyzed Catalytic Cycle

iridium_cycle center Ir(I)*L pi_allyl π-Allyl-Ir(III) Intermediate center->pi_allyl Oxidative Addition substrate Racemic Allylic Carbonate substrate->pi_allyl product_complex Product-Ir(I) Complex pi_allyl->product_complex Spiroketalization cyclization Intramolecular Oxa-Michael product_complex->center Product Release product Enantioenriched Spiroketal product_complex->product

Caption: Simplified catalytic cycle for Iridium-catalyzed enantioselective spiroketalization.

Troubleshooting and Optimization

Achieving high yields and stereoselectivities in spiroketal synthesis often requires careful optimization of reaction parameters. Below are common issues and potential solutions.[6]

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction- Substrate or product decomposition- Catalyst inhibition- Increase reaction time or temperature.- Screen different solvents.- Use freshly purified reagents and anhydrous solvents.- Increase catalyst loading.
Low Diastereoselectivity - Thermodynamic equilibration of the product- Non-optimal reaction temperature- Lower the reaction temperature.- Use a more sterically demanding catalyst or ligand.- Change the solvent to influence the transition state geometry.
Low Enantioselectivity - Poor catalyst performance- Racemization of product- Screen a library of chiral catalysts or ligands.- Ensure the catalyst is of high purity and handled under inert conditions.- Lower the reaction temperature.- Use milder workup conditions to prevent racemization.
Difficult Purification - Inseparable diastereomers- Co-eluting byproducts- Modify the substrate to create more separable diastereomers.- Employ alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).- Derivatize the hydroxyl group to improve chromatographic separation.

Conclusion and Future Perspectives

The enantioselective synthesis of 1,8-dioxaspiro[5.5]undecan-4-ol derivatives is a vibrant area of research with significant implications for the discovery of new therapeutic agents. Both organocatalysis and transition metal catalysis provide powerful and versatile platforms for accessing these valuable chiral building blocks with high levels of stereocontrol. The choice of methodology will depend on the specific substrate, desired scale, and available resources.

Future advancements in this field will likely focus on the development of even more efficient and selective catalysts, the expansion of substrate scope to include more complex and functionalized precursors, and the application of these methods in the total synthesis of intricate natural products. The protocols and insights provided in this guide are intended to empower researchers to confidently tackle the synthesis of these challenging and important molecules.

References

  • Brimble, M. A., & Fare`s, F. A. (1999). Synthesis of spiroketals. Tetrahedron, 55(26), 7661–7706. [Link]

  • Ley, S. V., & Leach, A. G. (2002). The synthesis of spiroketals. Organic & Biomolecular Chemistry, 1(1), 22-29. [Link]

  • Gais, H. J., Lejkowski, M., Banerjee, P., & Runsink, J. (2008). Asymmetric Synthesis of Spiroketal, Spiroether, and Oxabicycle Building Blocks via Stereoselective Spiro- and Bicycloannulation of 2-Hydroxy Dihydropyrans. Organic Letters, 10(13), 2713–2716. [Link]

  • Falomir, E., Carda, M., & Marco, J. A. (2001). Stereoselective synthesis of naturally occurring spiroketals. Current Organic Chemistry, 5(8), 779-808.
  • Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. Organic Chemistry Frontiers. [Link]

  • Deng, Y., & Smith, A. B. (2020). Evolution of Anion Relay Chemistry: Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 53(4), 988–1000. [Link]

  • Enantioselective access to benzannulated spiroketals using a chiral sulfoxide auxiliary. Organic & Biomolecular Chemistry. [Link]

  • Defieber, C., Ariger, M. A., Moriel, P., & Carreira, E. M. (2007). Iridium-Catalyzed Enantio- and Diastereoselective Spiroketalization.
  • Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). Stereocontrolled Synthesis of Spiroketals via a Remarkable Methanol-Induced Kinetic Spirocyclization Reaction. Journal of the American Chemical Society, 127(39), 13796–13797. [Link]

  • Kim, H., & Movassaghi, M. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by a Chiral Iridium Complex. Journal of the American Chemical Society, 139(25), 8694–8699. [Link]

  • Tan, D. S. (2017). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]

  • Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic [6,5] Spiroketals. Organic Letters. [Link]

  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. PMC. [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5.
  • Ihara, M., & Fukumoto, K. (1995). Application of chiral building blocks to the synthesis of drugs. Angewandte Chemie International Edition in English, 34(10), 1059-1072.
  • Enantioselective access to benzannulated spiroketals using a chiral sulfoxide auxiliary. Organic & Biomolecular Chemistry. [Link]

  • Liu, G., Wurst, J. M., & Tan, D. S. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Organic Letters, 11(16), 3670–3673. [Link]

  • Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • Islam, M. S., Siddekha, A., & Naskar, S. (2018). Stereoselective synthesis of diazaspiro [5.5] undecane derivatives via base promoted [5+ 1] double Michael addition of N, N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters, 59(31), 3041-3045.
  • Pellis, A., & Gardossi, L. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. Rendiconti Lincei, 26(4), 367-375.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

  • Barløse, C. L., Østergaard, N. L., Bitsch, R. S., Iversen, M. V., & Jørgensen, K. A. (2021). A Direct Organocatalytic Enantioselective Route to Functionalized trans-Diels-Alder Products Having the Norcarane Scaffold. Angewandte Chemie International Edition, 60(33), 18318-18327. [Link]

  • Organocatalytic Enantioselective Reactions Research Articles. R Discovery. [Link]

  • Baker, R., Herbert, R. H., & Parton, A. H. (1982). Isolation and synthesis of 1,7-dioxaspiro [5.5] undecane and 1,7-dioxaspiro [5.5] undecan-3-and-4-ols from the olive fly (Dacus oleae). Journal of the Chemical Society, Perkin Transactions 1, 1103-1107. [Link]

  • Ruiz, N., Reyes, E., Vicario, J. L., Badía, D., Carrillo, L., & Uria, U. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry-A European Journal, 14(30), 9357-9367.
  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses. [Link]

  • Gil-Ordóñez, M., Martín, L., Maestro, A., & Andrés, J. M. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N, O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 21(12), 2361-2365. [Link]

  • Craig, R. A., & Stoltz, B. M. (2016). Preparation of 1, 5-Dioxaspiro [5.5] undecan-3-one. Organic Syntheses, 93, 210-227. [Link]

  • Evans Research Group Publications. Queen's University. [Link]

Sources

Method

Application Note: Advanced Extraction and Isolation of 1,8-Dioxaspiroundecan-4-ol from Natural Matrices

Application Note: Advanced Extraction and Isolation of 1,8-Dioxaspiro[1]undecan-4-ol from Natural Matrices Executive Summary & Scientific Context The spiroketal moiety is a privileged, highly conserved structural scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction and Isolation of 1,8-Dioxaspiro[1]undecan-4-ol from Natural Matrices

Executive Summary & Scientific Context

The spiroketal moiety is a privileged, highly conserved structural scaffold found across diverse phylogenetic origins, functioning frequently as insect pheromones, plant allelochemicals, and fungal metabolites[1]. Owing to their structural diversity and functional irreplaceability, natural spiroketals are of immense interest to natural product chemists and drug development professionals[2].

Isolating 1,8-Dioxaspiro[3]undecan-4-ol presents a unique analytical challenge. Unlike highly volatile, non-polar pheromones (e.g., unsubstituted 1,7-dioxaspiro[3]undecane), the presence of the C4-hydroxyl group increases the molecule's polarity and alters its partitioning behavior. Furthermore, the spiro-center is thermodynamically sensitive. This application note details a highly optimized, self-validating protocol designed to extract and purify this specific hydroxylated spiroketal without inducing structural artifacts.

Expert Insights: The Causality of the Protocol

As a Senior Application Scientist, it is critical to understand why standard extraction protocols fail for spiroketals, rather than just following steps blindly.

  • The Threat of Acid-Catalyzed Epimerization: Spiroketals are notoriously labile under mildly acidic conditions. They tend to spontaneously isomerize via an oxocarbenium intermediate to the most thermodynamically favored state, driven by the double anomeric effect[3]. Standard silica gel is inherently acidic. If you load a crude spiroketal extract onto untreated silica, you risk altering the natural stereochemistry, resulting in the isolation of an artifact[4]. Causality: We mandate the use of triethylamine (Et 3​ N) to deactivate the silica surface.

  • Volatility vs. Polarity: While the hydroxyl group reduces volatility compared to bare spiroketals, the compound remains semi-volatile. Causality: All solvent evaporation must be strictly controlled under vacuum at temperatures not exceeding 35°C.

  • Detection Challenges: 1,8-Dioxaspiro[3]undecan-4-ol lacks a strong UV chromophore. Causality: UV-Vis detection is insufficient. The protocol utilizes Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection during HPLC, and anisaldehyde staining for TLC.

Workflow Visualization

IsolationWorkflow A Raw Natural Matrix (Biomass/Glands) B Solvent Extraction (MeOH -> EtOAc/H2O) A->B Maceration C Crude Extract (Rotary Evap <35°C) B->C Partitioning D Flash Chromatography (Et3N Buffered Silica) C->D Fractionation E Prep-HPLC Purification (C18, Isocratic, ELSD) D->E Target Fraction F Pure 1,8-Dioxaspiro [5.5]undecan-4-ol E->F Peak Collection

Caption: Optimized isolation workflow for 1,8-Dioxaspiro[3]undecan-4-ol from natural matrices.

Step-by-Step Isolation Protocol (Self-Validating System)

Phase 1: Matrix Preparation and Extraction
  • Maceration: Homogenize 1.0 kg of the fresh natural matrix (e.g., fungal mycelium or plant leaves) and extract with 3.0 L of LC-MS grade Methanol (MeOH) at room temperature for 48 hours in the dark to prevent photo-isomerization[4].

  • Filtration & Concentration: Filter the homogenate through a Celite pad. Concentrate the filtrate in vacuo (water bath at 35°C, 150 mbar) to a thick aqueous suspension (~300 mL).

  • Liquid-Liquid Partitioning: Transfer the suspension to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 × 300 mL). The moderately polar EtOAc efficiently captures the hydroxylated spiroketal while leaving highly polar carbohydrates in the aqueous phase.

  • Drying: Dry the combined EtOAc layers over anhydrous Na 2​ SO 4​ and concentrate to yield the crude extract.

    • Self-Validation Checkpoint 1: Run a rapid GC-MS on the crude extract. Look for the characteristic spiroketal fragmentation pattern (e.g., prominent oxonium ions) to confirm the presence of the target mass before proceeding.

Phase 2: Base-Deactivated Flash Chromatography
  • Silica Preparation: Slurry-pack a glass column with silica gel (200-300 mesh). Crucially, prepare the initial mobile phase as Hexane/EtOAc (90:10) containing 1% Triethylamine (Et 3​ N) to neutralize the acidic silanol groups[4].

  • Loading: Dissolve the crude extract in a minimum volume of the buffered mobile phase and load it onto the column.

  • Elution: Perform a stepwise gradient elution: Hexane/EtOAc (90:10 → 70:30 → 50:50). Collect 50 mL fractions.

  • TLC Monitoring: Spot fractions on Et 3​ N-treated TLC plates. Develop with Hexane/EtOAc (60:40). Since the compound lacks UV absorbance, dip the plate in p -Anisaldehyde stain and heat. The spiroketal will typically appear as a distinct blue/purple spot.

    • Self-Validation Checkpoint 2: Pool fractions containing the target spot (typically eluting around 70:30 due to the C4-OH group) and verify via 1 H-NMR for the characteristic anomeric proton signals (δ 1.2 - 2.0 ppm for the ring systems, and the downfield shift of the proton adjacent to the hydroxyl group).

Phase 3: Preparative HPLC Purification
  • System Setup: Utilize a Preparative HPLC system equipped with an ODS/C18 column (e.g., 250 × 21.2 mm, 5 µm) and an ELSD detector (Drift tube temp: 40°C, Nebulizer gas: N 2​ at 3.0 bar).

  • Methodology: Run an isocratic elution using Acetonitrile/H 2​ O (40:60) at a flow rate of 15.0 mL/min[4].

  • Collection: Collect the peak corresponding to 1,8-Dioxaspiro[3]undecan-4-ol. Extract the collected aqueous/organic fractions with Dichloromethane (DCM), dry, and carefully evaporate to yield the pure compound.

Mechanism of Degradation: The Epimerization Trap

Understanding the degradation pathway is vital. If the Et 3​ N buffer is omitted, the localized acidity of the silica gel protonates one of the spiroketal oxygens. This triggers ring-opening to an oxocarbenium ion, followed by ring-closure that can invert the natural stereocenter[3].

Mechanism A Kinetic Spiroketal Isomer (Natural Stereochemistry) B Oxocarbenium Ion Intermediate A->B H+ (Acidic Silica) Ring Opening B->A Reversible C Thermodynamic Isomer (Artifact / Epimer) B->C Ring Closure Stereoinversion

Caption: Acid-catalyzed spiroketal isomerization via an oxocarbenium intermediate.

Quantitative Data & Validation Metrics

The following table summarizes the expected quantitative recovery and purity metrics at each stage of the self-validating protocol, based on a 1.0 kg starting biomass.

Purification StageSolvent System / TechniqueYield (mg)Purity (GC-FID)Validation Method
Crude Extract MeOH → EtOAc/H 2​ O Partition12,500~2.5%GC-MS (Target Mass Screen)
Flash Fraction Hexane/EtOAc (70:30) + 1% Et 3​ N420~45.0%TLC (Anisaldehyde), 1 H-NMR
Pure Compound Prep-HPLC (Isocratic 40% ACN)48>98.5%HR-ESI-MS, 2D NMR (HSQC/HMBC)

Note: Yields are highly dependent on the initial concentration of the metabolite in the specific biological matrix.

Final Structural Elucidation (Self-Validating System)

To definitively prove the isolation of 1,8-Dioxaspiro[3]undecan-4-ol, the final self-validation loop requires:

  • HR-ESI-MS: Confirm the exact mass corresponding to the formula C 9​ H 16​ O 3​ (accounting for the spiroketal core and the hydroxyl group).

  • 2D NMR (HMBC): The defining feature of any spiroketal is the quaternary spiro carbon (typically around δ C​ 95-110 ppm). An HMBC experiment must show long-range 3JCH​ correlations from the protons of both adjacent rings to this single quaternary carbon, unequivocally proving the intact[3] spiro-fusion.

References

  • [1] Young, E. G., Li, F. F., & Brimble, M. A. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Natural Product Reports. Royal Society of Chemistry.[Link]

  • [2] Zheng, J., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports. National Institutes of Health (PubMed).[Link]

  • [4] Nakamura, Y., Ohto, Y., Murakami, A., Jiwajinda, S., & Ohigashi, H. (2006). Isolation and Identification of Acetylenic Spiroketal Enol Ethers from Artemisia lactiflora as Inhibitors of Superoxide Generation. Natural Product Communications. American Chemical Society.[Link]

  • [3] Pantin, M., Brimble, M. A., & Furkert, D. (2018). Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. ResearchGate.[Link]

Sources

Application

Catalytic asymmetric spiroacetalization methods for 1,8-Dioxaspiro[5.5]undecan-4-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Enantioselective and diastereoselective synthesis of the functionalized 6,6-spiroacetal framework (1,7-/1,8-dioxaspi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Enantioselective and diastereoselective synthesis of the functionalized 6,6-spiroacetal framework (1,7-/1,8-dioxaspiro[5.5]undecan-4-ol derivatives).

Executive Summary & Mechanistic Rationale

The spiroacetal motif is a privileged pharmacophore ubiquitous in biologically active natural products, ranging from insect pheromones (e.g., olean) to complex marine macrolides and fungal metabolites like Talaromycin A ()[1].

Note on Nomenclature: While the systematic IUPAC designation for the classic 6,6-spiroacetal core is 1,7-dioxaspiro[5.5]undecane, variant indexing occasionally refers to this scaffold as 1,8-dioxaspiro[5.5]undecane depending on spiro-carbon numbering conventions. This protocol applies universally to the synthesis of functionalized 6,6-spiroacetal frameworks.

Historically, the synthesis of spiroacetals has relied on acid-catalyzed thermodynamic equilibration, which inherently favors the isomer stabilized by the double anomeric effect. Accessing non-thermodynamic spiroacetals —where one or both C–O bonds sit in an equatorial position—has remained a formidable challenge.

Recent breakthroughs in organocatalysis have solved this via Chiral Brønsted Acid Catalysis . By utilizing sterically demanding Chiral Phosphoric Acids (CPAs) like (S)-TRIP or Confined Imidodiphosphoric Acids (IDPs), chemists can override inherent thermodynamic preferences. The catalyst protonates a hydroxy enol ether precursor, generating an oxocarbenium ion tightly bound to the chiral phosphate anion. This chiral microenvironment enforces strict facial segregation, dictating the trajectory of the intramolecular nucleophilic attack to yield highly enantioenriched and diastereoselective spiroacetals ()[2].

G N1 Hydroxy Enol Ether (Acyclic Precursor) N3 Oxocarbenium-Anion Chiral Ion Pair N1->N3 Protonation N2 Chiral Brønsted Acid (TRIP / IDP) N2->N3 H+ Transfer N4 Stereocontrolled Cyclization N3->N4 Facial Segregation N5 Enantioenriched Spiroacetal Core N4->N5 Nucleophilic Attack N5->N2 Catalyst Regeneration

Catalytic cycle of asymmetric spiroacetalization via an oxocarbenium-chiral anion pair.

Catalyst Selection & Reaction Dynamics

The success of asymmetric spiroacetalization relies heavily on maintaining a tight chiral ion pair . If the oxocarbenium ion and the chiral anion dissociate, background racemic cyclization occurs.

Quantitative Data: Catalyst and Solvent Impact

The choice of solvent and catalyst architecture directly dictates the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.). As demonstrated by Nagorny and List, non-polar solvents are mandatory to prevent ion dissociation ()[3].

Table 1: Optimization of 6,6-Spiroacetalization Conditions

Catalyst SystemSolventTemp (°C)Yield (%)d.r. (Non-thermo : Thermo)e.e. (%)
Achiral Phosphoric AcidCH₂Cl₂25951:1.50
(S)-TRIP (5 mol%)CH₂Cl₂25883:145
(S)-TRIP (5 mol%)Pentane09212:194
Confined IDP (5 mol%)MTBE-259423:198

Data synthesized from benchmark studies on chiral phosphoric acid-catalyzed spiroketalizations. ()[4].

Experimental Protocol: Asymmetric Spiroacetalization

This protocol outlines the self-validating methodology for converting a dihydroxy enol ether precursor into an enantioenriched 4-hydroxy-6,6-spiroacetal.

Materials & Reagents
  • Substrate: Acyclic dihydroxy enol ether precursor (0.1 mmol)

  • Catalyst: (S)-TRIP or Confined Imidodiphosphoric Acid (IDP) (5 mol%, 0.005 mmol)

  • Solvent: Anhydrous Pentane or Methyl tert-butyl ether (MTBE) (5.0 mL)

  • Additives: Activated 5Å Molecular Sieves (50 mg)

  • Quenching Agent: Triethylamine (Et₃N) (10 µL)

Step-by-Step Methodology

Step 1: System Preparation & Dehydration

  • Flame-dry a 10 mL Schlenk flask under a vacuum and backfill with dry Argon.

  • Add 50 mg of activated 5Å molecular sieves to the flask.

    • Causality: Trace moisture acts as a competing nucleophile, attacking the oxocarbenium intermediate to form acyclic hemiacetals or hydrolyzing the enol ether entirely.

Step 2: Catalyst and Substrate Introduction

  • Dissolve the chiral catalyst (5 mol%) in 2.5 mL of anhydrous pentane (or MTBE) and transfer it to the reaction flask.

  • Cool the reaction mixture to the target temperature (0 °C for TRIP; -25 °C for IDPs) using a cryocooler.

    • Causality: Lower temperatures reduce the conformational flexibility of the catalyst's chiral pocket, locking the oxocarbenium ion into a rigid geometry that maximizes facial segregation during nucleophilic attack.

  • Dissolve the dihydroxy enol ether substrate (0.1 mmol) in the remaining 2.5 mL of solvent and add it dropwise to the reaction mixture over 5 minutes.

Step 3: Reaction Monitoring

  • Stir the reaction at the designated temperature for 12–24 hours.

  • Monitor reaction completion via TLC (Hexanes/EtOAc, 4:1), staining with p-anisaldehyde (the enol ether precursor will appear as a distinct spot that degrades, while the spiroacetal forms a stable, brightly colored spot).

Step 4: Critical Quenching & Isolation

  • CRITICAL STEP: Once complete, add 10 µL of Triethylamine (Et₃N) directly to the cold reaction mixture and stir for 5 minutes.

    • Causality: Spiroacetals are highly sensitive to acid. If the reaction is concentrated without neutralizing the Brønsted acid catalyst, the effective molarity of the acid spikes. This will catalyze the thermodynamic equilibration of your kinetically trapped, enantioenriched product into a racemic thermodynamic mixture, destroying the assay's integrity.

  • Filter the mixture through a short pad of Celite to remove the molecular sieves, washing with Et₂O.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography using deactivated silica gel (pre-treated with 1% Et₃N in hexanes) to yield the pure 1,8-dioxaspiro[5.5]undecan-4-ol derivative.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting thermal degradation of 1,8-Dioxaspiro[5.5]undecan-4-ol during GC analysis

Welcome to the Technical Support Center. As an Application Scientist, I have designed this diagnostic guide to address the specific physicochemical vulnerabilities of 1,8-Dioxaspiro[5.5]undecan-4-ol during Gas Chromatogr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this diagnostic guide to address the specific physicochemical vulnerabilities of 1,8-Dioxaspiro[5.5]undecan-4-ol during Gas Chromatography (GC) analysis.

This compound presents a dual analytical challenge: it contains a highly acid-sensitive spiroketal core and a thermally labile secondary alcohol. Below is a comprehensive, self-validating framework to troubleshoot and resolve degradation issues.

Diagnostic Workflow: Mitigating Spiroketal Degradation

GC_Troubleshooting Start 1,8-Dioxaspiro[5.5]undecan-4-ol (Thermally Labile Spiroketal) Split Standard Split/Splitless Inlet (>200°C) Start->Split Direct Injection Deriv Silylation (BSTFA/TMCS) Prior to Injection Start->Deriv Protect -OH Group COC Cold On-Column (COC) Injection Start->COC Bypass Heated Inlet Degradation Degradation: Ring-Opening & Dehydration Split->Degradation Thermal/Acid Catalysis Success1 Intact Elution (TMS Derivative) Deriv->Success1 Increased Stability Success2 Intact Elution (Native Molecule) COC->Success2 Gentle Vaporization

Workflow for mitigating thermal degradation of spiroketals in GC.

Mechanistic FAQs: Understanding the Chemistry of the Failure

Q1: Why does 1,8-Dioxaspiro[5.5]undecan-4-ol yield multiple broad peaks or a rising baseline instead of a single sharp peak? A1: The molecule is undergoing in-situ degradation inside the GC inlet and column. The spiroketal linkage is an acetal, which is highly susceptible to Brønsted acid-catalyzed cleavage. Active silanol groups (Si-OH) on glass wool or a dirty inlet liner act as these acids. Simultaneously, the secondary alcohol at the 4-position undergoes thermal dehydration at standard inlet temperatures (>200°C) to form an alkene. The continuous breakdown of the molecule as it travels through the column manifests as a rising baseline or "hump." Removing glass wool and utilizing highly deactivated liners is the critical first step to eliminate active sites 1[1].

Q2: How does Cold On-Column (COC) injection prevent this degradation? A2: COC completely bypasses the heated injection port. The liquid sample is deposited directly into the capillary column at a temperature below the solvent's boiling point. Vaporization occurs gently as the GC oven temperature ramps up, eliminating the "thermal shock" that fractures labile spiroketals 2[2]. Research consistently demonstrates that COC minimizes the thermal degradation of labile compounds compared to standard split/splitless methods 3[3].

Q3: My instrument only has a standard Split/Splitless inlet. How can I analyze this compound successfully? A3: You must chemically modify the molecule to increase its thermal stability. By reacting the free hydroxyl group with a silylating agent like BSTFA, you replace the active hydrogen with a trimethylsilyl (TMS) group. This modification eliminates hydrogen bonding, drastically lowers the boiling point, and sterically shields the spiroketal core from active sites, allowing it to survive a 250°C inlet 4[4] 5[5].

Quantitative Data: Impact of Injection Technique on Recovery

Injection TechniqueInlet Temperature ProfileAnalyte ModificationTypical Recovery (%)Primary Failure Mode / Limitation
Standard Split/Splitless Isothermal (250°C)None (Native)< 30%Severe thermal dehydration & ring-opening
Deactivated Splitless Isothermal (200°C)None (Native)50 - 60%Moderate thermal degradation
PTV (Solvent Vent) 60°C → 250°C (Ramped)None (Native)80 - 90%Mild thermal stress during transfer
Cold On-Column (COC) Tracks Oven (e.g., 40°C → 250°C)None (Native)> 98%Requires highly clean, non-matrix samples
Split/Splitless + Deriv. Isothermal (250°C)TMS-Derivative> 95%Incomplete derivatization if moisture present

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to sample analysis until the validation criteria are met.

Protocol A: Silylation Derivatization (For Split/Splitless Inlets)

Causality: This protocol uses BSTFA with 1% TMCS. The TMCS acts as a catalyst to drive the silylation of the sterically hindered secondary alcohol on the spiroketal ring.

  • Sample Preparation: Dissolve 1 mg of 1,8-Dioxaspiro[5.5]undecan-4-ol in 1 mL of anhydrous acetonitrile. Causality: Trace moisture will quench the BSTFA reagent, leading to incomplete derivatization.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to 100 µL of the sample solution in a silanized glass vial. Seal with a PTFE-lined cap.

  • Incubation: Heat the vial at 60°C for 30 minutes. Causality: Heat provides the activation energy for the reaction, but keeping it ≤60°C prevents thermal degradation of the native spiroketal before the protective TMS group is attached.

  • System Validation (The Self-Check): Inject the derivatized sample into the GC-MS. Monitor for the molecular ion of the TMS-derivative. Validation Criterion: The complete absence of the native molecule's peak (and its degradation products) confirms 100% conversion. If native peaks remain, discard the batch, verify solvent anhydrousness, and repeat.

Protocol B: Cold On-Column (COC) Setup (For Native Molecule Analysis)

Causality: This method preserves the native molecule by eliminating the vaporization phase inside an active, heated inlet.

  • Hardware Configuration: Install a 1-meter deactivated fused silica retention gap connected to your analytical column via a zero-dead-volume union. Causality: The retention gap provides space for solvent focusing and protects the analytical column from non-volatile matrix buildup.

  • Temperature Programming: Set the initial oven temperature to 10–20°C below the boiling point of your sample solvent. Set the COC inlet to "Track Oven" mode (typically +3°C above the oven temperature).

  • Injection: Inject 1 µL of the sample slowly (e.g., 1 µL/sec). Causality: Slow injection prevents aerosol formation and ensures the sample is deposited purely as a liquid.

  • System Validation (The Self-Check): Prior to injecting the spiroketal, inject a known thermally labile standard mixture containing Endrin and DDT. Validation Criterion: Calculate the breakdown percentage of Endrin to Endrin aldehyde/ketone. If the breakdown is < 2%, the system is sufficiently cold and inert. You are now validated to inject the 1,8-Dioxaspiro[5.5]undecan-4-ol.

References

  • GC Inlet Maintenance - Element Lab Solutions Element Lab Solutions
  • Exploring Sample Injection System in Gas Chromatography: Crucial Functions, Key Components and Various Techniques Drawell Analytical
  • Large Volume Cold On-Column Injection for Gas Chromatography−Negative Chemical Ionization−Mass Spectrometry Analysis of Selected Pesticides in Air Samples Journal of Agricultural and Food Chemistry (ACS Public
  • Derivatization Reactions and Reagents for Gas Chrom
  • The Use of Derivatization Reagents for Gas Chrom

Sources

Optimization

Chromatographic purification techniques for 1,8-Dioxaspiro[5.5]undecan-4-ol diastereomers

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex spirocyclic architectures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex spirocyclic architectures. The separation of 1,8-dioxaspiro[5.5]undecan-4-ol diastereomers presents a unique chromatographic challenge. Because these stereoisomers share identical molecular weights and functional groups, their separation relies entirely on subtle 3D conformational differences and localized dipole moments.

This guide is designed for researchers and drug development professionals. It provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure the high-purity isolation of your target diastereomers.

Purification Decision Workflow

PurificationWorkflow Crude Crude 1,8-Dioxaspiro[5.5]undecan-4-ol (Diastereomeric Mixture) TLC TLC / Analytical HPLC Method Optimization Crude->TLC Flash Normal Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) TLC->Flash PureA Major Diastereomer (>95% de) Flash->PureA High u0394Rf Mixed Mixed Fractions (Co-eluting Diastereomers) Flash->Mixed Low u0394Rf Prep Preparative RP-HPLC (C18, MeCN/H2O) Mixed->Prep PureB Minor Diastereomer 1 Prep->PureB PureC Minor Diastereomer 2 Prep->PureC

Workflow for the chromatographic resolution of spirocyclic diastereomers.

Quantitative Data: Chromatographic Method Comparison

To select the appropriate technique, compare the parameters of the three primary purification modalities used for spiro-alcohols.

MethodStationary PhaseMobile PhaseTarget ResolutionLoading CapacityMechanistic Pros & Cons
Standard Flash Irregular Silica (40-63 µm)Hexane / EtOAcMajor Diastereomers ( Δ Rf > 0.15)High (1-5% of column wt)Pro: Cost-effective, scalable.Con: Broad band dispersion fails to resolve epimers.
High-Perf. Flash Spherical Silica (15-20 µm)Hexane / AcetoneModerate ( Δ Rf 0.05 - 0.15)Medium (0.5-1% of column wt)Pro: Narrow peak shape due to uniform packing.Con: Higher system backpressure.
Prep RP-HPLC C18 (5-10 µm)Water / MeCNClosely eluting epimers ( Δ Rf < 0.05)Low (<0.1% of column wt)Pro: Exceptional theoretical plate count for fine resolution.Con: Low throughput; requires ELSD/CAD detection.

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can dynamically verify the integrity of your purification as it runs.

Protocol 1: Normal-Phase Flash Chromatography (First-Pass Purification)

This method exploits the hydrogen-bonding differential between diastereomers to isolate the major isomers.

  • Sample Preparation : Dissolve the crude 1,8-dioxaspiro[5.5]undecan-4-ol mixture in a minimum volume of dichloromethane (DCM). Dry load onto Celite 545 (1:2 sample-to-Celite ratio) and evaporate to a free-flowing powder. Causality: Dry loading eliminates the band-broadening effect caused by strong injection solvents disrupting the silica's active sites.

  • Column Equilibration : Condition a pre-packed spherical silica column (20 µm) with 100% Hexane for 3 column volumes (CV).

  • Elution Gradient :

    • 0-2 CV : 100% Hexane.

    • 2-12 CV : Linear gradient from 0% to 20% Ethyl Acetate in Hexane. Causality: A shallow gradient is critical. The subtle polarity differences between spiro-diastereomers require slow, competitive displacement from the silanol active sites.

    • 12-16 CV : Isocratic hold at 20% EtOAc to elute the strongly bound diastereomers.

  • Validation Check : Perform a TLC of the first and last fractions of the eluting peak. If the Rf values differ slightly or the spot shape changes from round to figure-eight, diastereomeric co-elution is occurring. This validates the need to pool these fractions and transition to Protocol 2.

Protocol 2: Preparative Reversed-Phase HPLC (Fine Resolution)

Used for mixed fractions where normal-phase selectivity ( α ) is insufficient.

  • System Setup : Equip the HPLC with a C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm). Because 1,8-dioxaspiro[5.5]undecan-4-ol lacks a UV chromophore, connect an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Mobile Phase :

    • Channel A: Milli-Q Water

    • Channel B: HPLC-grade Acetonitrile (MeCN)

  • Method Parameters : Run an isocratic elution at 35% B with a flow rate of 20 mL/min. Causality: Isocratic elution maximizes the separation factor for stereoisomers by maintaining a constant partition coefficient, whereas gradients often compress closely eluting peaks together.

  • Validation Check : Inject a mixed standard at 50% and 100% of your target loading concentration. If the resolution ( Rs​ ) drops below 1.5 at the higher concentration, the column is overloaded. You must reduce the injection volume to maintain self-validating purity.

Troubleshooting Guides & FAQs

Q: Why are my diastereomers co-eluting on standard silica despite showing two distinct spots on my TLC plate? A: TLC often overestimates column resolution due to solvent evaporation dynamics and 2D capillary action. For spirocyclic alcohols, the Δ Rf is driven by subtle conformational differences. If they co-elute on a column, the displacement kinetics on irregular silica (40-63 µm) are too broad. Solution: Switch to high-performance spherical silica (15 µm) which provides tighter packing and narrower band dispersion. Alternatively, change the hydrogen-bond acceptor in your mobile phase (e.g., swap EtOAc for Acetone) to alter the chromatographic selectivity.

Q: How does the C-4 hydroxyl group dictate the chromatographic behavior of these diastereomers? A: The causality lies in intramolecular hydrogen bonding 1. In the spiro[5.5]undecane system, the rings adopt a double-chair conformation governed by the generalized anomeric effect 2. The orientation of the C-4 hydroxyl group relative to the spiro-center dictates its ability to form cross-ring intramolecular hydrogen bonds with the oxygen of the adjacent tetrahydropyran ring (O-8) 3. Diastereomers capable of this internal H-bonding "mask" their polar OH group, making the molecule behave more lipophilically and elute faster on normal-phase silica. Diastereomers with an exposed OH group engage in strong intermolecular H-bonding with the silica's silanol groups, eluting slower.

Q: I am observing severe peak tailing during normal-phase purification. How can I correct this? A: Peak tailing in aliphatic alcohols is caused by multi-point, high-energy interactions with highly acidic silanol sites on the silica gel. Solution: Add a volatile basic modifier, such as 0.1% Triethylamine (Et 3​ N), to your mobile phase. The Et 3​ N competitively binds to the highly active acidic silanols, leaving only the uniform, lower-energy sites for your spiro-alcohol to interact with, thereby sharpening the peak and improving diastereomeric resolution.

Q: How do I scale up the separation of closely eluting epimers from analytical to preparative HPLC? A: Scale-up must maintain the linear velocity and column length. If you developed the method on a 4.6 x 250 mm analytical column, use a 21.2 x 250 mm prep column. Multiply the flow rate and injection volume by the scale-up factor (Radiusprep​/Radiusanalytical​)2 , which is approximately 21.2. Ensure you use an isocratic method; gradient scale-up for diastereomers often fails due to differences in system dwell volumes between analytical and preparative pumps.

References

  • Xu, Y., et al. "Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates." Physical Chemistry Chemical Physics, 2021. 1

  • Weldon, A. J., et al. "Energetics of Oxaspirocycle Prototypes: 1,7-Dioxaspiro[5.5]undecane and 1,7,9-Trioxadispiro[5.1.5.3]hexadecane." The Journal of Organic Chemistry - ACS Publications, 2006.2

  • Higa, T., et al. "Synthesis of the Antiproliferative Agent Hippuristanol and Its Analogues from Hydrocortisone via Hg(II)-Catalyzed Spiroketalization: Structure–Activity Relationship." Journal of Medicinal Chemistry - ACS Publications, 2014.3

Sources

Troubleshooting

Technical Support Center: Resolving Peak Co-Elution in HPLC Analysis of 1,8-Dioxaspiro[5.5]undecan-4-ol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the chromatographic sep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the chromatographic separation of 1,8-Dioxaspiro[5.5]undecan-4-ol .

This molecule presents a "perfect storm" of analytical challenges: it is a highly aliphatic spiroacetal, it lacks a UV-absorbing chromophore, and it possesses multiple stereocenters (the C6 spiro junction and the C4 hydroxyl-bearing carbon). Consequently, standard reversed-phase HPLC methods almost always result in severe peak co-elution. This guide will decode the causality behind these failures and provide self-validating protocols to achieve baseline resolution.

Diagnostic Workflow

Before adjusting your pumps or swapping solvents, you must identify the fundamental chemical nature of your co-elution. The workflow below outlines the critical path to resolving spiroacetal overlaps.

G start Peak Co-elution Detected 1,8-Dioxaspiro[5.5]undecan-4-ol det Detector Check: Switch from UV to CAD/ELSD start->det iso Identify Isomer Target det->iso dia Diastereomers (Achiral Separation) iso->dia ena Enantiomers (Chiral Separation) iso->ena col_dia Optimize Selectivity (α): Use PFP or Polar-Embedded C18 dia->col_dia col_ena Chiral Stationary Phase: Polysaccharide (e.g., Amylose) ena->col_ena opt Fine-tune: Temperature & Modifier Ratio col_dia->opt col_ena->opt res Baseline Resolution (Rs ≥ 1.5) opt->res

Fig 1. Diagnostic workflow for resolving spiroacetal co-elution.

Troubleshooting & FAQs

Q1: Why are the peaks of 1,8-Dioxaspiro[5.5]undecan-4-ol merging into a single, broad band on my standard C18 column? Causality: Because this molecule is a spiroacetal with a hydroxyl group, it exists as a complex mixture of diastereomers and enantiomers. Standard C18 columns rely entirely on hydrophobic dispersive forces. The hydrophobic footprints of these aliphatic diastereomers are nearly identical, meaning C18 cannot provide the necessary selectivity ( α ). Furthermore, enantiomers will always co-elute on an achiral stationary phase. Solution: You must orthogonalize your selectivity. For diastereomers, switch to a Pentafluorophenyl (PFP) column where fluorine-induced dipole-dipole interactions can distinguish subtle 3D spatial differences. For enantiomers, a Chiral Stationary Phase (CSP) is strictly required [3].

Q2: I adjusted the gradient, but I still can't resolve the peaks, and my baseline is extremely noisy. I am using a UV detector at 210 nm. What is wrong? Causality: 1,8-Dioxaspiro[5.5]undecan-4-ol is entirely aliphatic and lacks a conjugated π -electron system (chromophore). It does not absorb UV light efficiently. Operating a UV detector at 210 nm places you at the UV cutoff of common mobile phases (like methanol), leading to high background noise that masks true peak shape and hides partial co-elution [2]. Solution: Switch to a universal detector. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is mandatory for non-volatile analytes lacking chromophores.

Q3: How do I systematically resolve the enantiomers of this compound? Causality: Enantiomeric resolution requires a chiral selector that forms transient diastereomeric complexes with the enantiomers. The energy difference ( ΔΔG ) between these complexes dictates the separation factor ( α ). Polysaccharide-based CSPs are highly selective (boasting a >95% success rate for chiral drugs) because they offer multiple interaction sites [4]. Solution: Employ an Amylose tris(3,5-dimethylphenylcarbamate) CSP. The spiroacetal oxygens and the C4-hydroxyl group will act as hydrogen bond acceptors/donors, interacting with the carbamate linkages of the CSP. Normal-phase conditions (Hexane/Isopropanol) often provide the strongest hydrogen-bonding interactions.

Q4: My resolution ( Rs​ ) is stuck at 1.0. How can I push it to baseline resolution ( Rs​≥1.5 )? Causality: Resolution is governed by efficiency ( N ), retention ( k ), and selectivity ( α ). If your capacity factor ( k ) is already optimal (between 2 and 10), increasing column length to boost N only provides a marginal square-root improvement. Selectivity ( α ) has the most profound impact on resolving co-eluting peaks [2]. Slight variations in mobile phase composition or thermodynamics can drastically alter α [1]. Solution: Lower the column temperature (e.g., from 30°C to 15°C). Chiral recognition is an enthalpy-driven process; lower temperatures stabilize the transient diastereomeric complexes, often increasing enantioselectivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a System Suitability Test (SST) to prove that co-elution is a chemical selectivity issue, not a mechanical hardware failure (e.g., dead volume or a clogged frit).

Protocol A: Diastereomer Separation (Achiral HPLC-CAD)
  • Self-Validating Step: Inject a known neutral QC reference standard (e.g., a mixture of acetone and naphthalene) to verify column efficiency ( N>10,000 ) and ensure peak symmetry before running your spiroacetal [1].

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Water / Methanol. Program a shallow gradient: 40% to 80% Methanol over 20 minutes to maximize interaction time with the fluorinated stationary phase.

  • Detector: CAD (Evaporation temperature: 35°C, Data collection rate: 10 Hz).

  • Flow Rate: 1.0 mL/min.

  • Validation: Inject the sample. Calculate Rs​ between the cis and trans diastereomers. If Rs​<1.5 , adjust the initial methanol percentage by ±2% to fine-tune the retention factor [1].

Protocol B: Enantiomer Resolution (Chiral NP-HPLC)
  • Self-Validating Step: Inject a known chiral standard (e.g., trans-stilbene oxide) to verify the chiral recognition capability and hydrogen-bonding integrity of the column.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H), 250 x 4.6 mm.

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v), Isocratic elution.

  • Detector: ELSD (Drift tube temperature: 40°C, Gas pressure: 3.5 bar).

  • Temperature: 15°C (Strictly controlled via column oven to maximize ΔΔG ).

  • Validation: Monitor the enantiomeric pairs. If co-elution persists, decrease the Isopropanol concentration to 5%. This forces the analyte to spend more time interacting with the chiral carbamate clefts, amplifying α .

Chromatographic Optimization Matrix

Use the following data table to quickly align your analytical objective with the correct physical chemistry parameters.

Analytical ObjectiveRecommended Column ChemistryMobile Phase StrategyDetection MethodTarget Outcome ( Rs​ )
Diastereomer Profiling PFP or Polar-Embedded C18Water / Methanol (Gradient)CAD / ELSD ≥1.5 (cis vs. trans)
Enantiomer Resolution Amylose/Cellulose Carbamate CSPHexane / Isopropanol (Isocratic)CAD / ELSD ≥1.5 (Enantiomeric pairs)
Impurity Mass Profiling C18 (High Efficiency, sub-2 µm)Water / Acetonitrile + 0.1% FALC-MS (APCI)Mass confirmation (Isomers will co-elute)

References

  • Waters Corporation. "Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material." Waters Application Notes. URL: [Link]

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Analytical Labs. URL: [Link]

  • Zaggout et al. "Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology." Asian Journal of Chemistry. URL: [Link]

  • SciSpace. "Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples." SciSpace Literature. URL: [Link]

Optimization

Technical Support Center: Troubleshooting 1,8-Dioxaspiro[5.5]undecan-4-ol Acetalization Workflows

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide for research scientists and drug development professionals encountering low conversion rates, stalled equili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide for research scientists and drug development professionals encountering low conversion rates, stalled equilibria, or degradation during the synthesis and functionalization of 6,6-spiroacetal systems.

Working with 1,8-dioxaspiro[5.5]undecan-4-ol involves two distinct acetalization challenges: (1) Spiroacetalization (forming the bicyclic core from an acyclic precursor) and (2) Hydroxyl Acetalization (protecting or functionalizing the sterically hindered 4-OH group). This guide synthesizes mechanistic causality with field-proven protocols to help you drive these reactions to completion.

Part 1: Mechanistic Insights & The Root Causes of Low Conversion

To troubleshoot effectively, we must first understand the causality behind the reaction failures. Acetalization is not a unidirectional process; it is a delicate equilibrium heavily governed by stereoelectronic effects and thermodynamics.

  • The Thermodynamic Limit (Spiroacetalization): The formation of the 1,8-dioxaspiro[5.5]undecane core is governed by the double anomeric effect, which stabilizes the axial-axial conformation of the spiroacetal . However, the reaction releases one equivalent of water. If water is not actively sequestered, the equilibrium stalls at ~50-60% conversion, regardless of how much acid catalyst is added.

  • Steric Shielding & Lability (4-OH Protection): When attempting to form an acetal at the 4-hydroxyl position (e.g., THP or MOM protection), the adjacent spiro center (C6) creates severe steric hindrance. Furthermore, the spiroacetal core itself is highly sensitive to strong Brønsted acids. Using aggressive conditions to force the 4-OH protection often protonates the ring oxygens, leading to oxocarbenium formation and irreversible ring-opening degradation .

SpiroacetalizationEquilibrium Precursor Acyclic Precursor Hemiketal Hemiketal Precursor->Hemiketal H+ Hemiketal->Precursor H2O Spiroacetal 1,8-Dioxaspiro[5.5]undecane Hemiketal->Spiroacetal H+, -H2O Spiroacetal->Hemiketal H2O, H+ Degradation Degradation Products Spiroacetal->Degradation Strong Acid (e.g., pTsOH)

Reaction pathway showing equilibrium control and acid-mediated degradation in spiroacetalization.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My spiroacetalization of the acyclic precursor stalls at 55% conversion. Increasing the pTsOH concentration does not help. Why? A: This is a classic thermodynamic equilibrium issue, not a kinetic one. Because the reaction is reversible, the accumulation of water shifts the equilibrium back toward the hemiketal. Increasing the catalyst concentration only accelerates the rate at which you hit this dead-end; it does not change the equilibrium constant. Actionable Fix: You must shift the equilibrium by removing water. Use a Dean-Stark apparatus with toluene to azeotropically remove water, or run the reaction over activated 4Å molecular sieves if heating is detrimental to your substrate .

Q2: When protecting the 4-OH group as a tetrahydropyranyl (THP) acetal, I recover mostly unreacted starting material. How can I drive this to completion? A: The 4-position is sterically shielded by the bulky spiro[5.5] system. Standard room-temperature conditions with standard acids often fail to overcome this activation barrier. Actionable Fix: Switch to a highly active, yet mild Lewis acid like Bismuth(III) triflate (Bi(OTf)₃) at a low loading (0.5 mol%). It coordinates tightly to the acetalizing agent without generating the bulk acidity that cleaves the spiro core.

Q3: I observe multiple spots on TLC during the 4-OH acetalization. What is causing this degradation? A: Strong Brønsted acids (like pTsOH or HCl) protonate the spiroacetal oxygen atoms, triggering ring-opening and epimerization at the spiro center. Actionable Fix: Immediately neutralize your reaction. For future runs, switch to Pyridinium p-Toluenesulfonate (PPTS). PPTS has a pKa of ~5.2, providing just enough acidity to activate 3,4-dihydro-2H-pyran (DHP) without compromising the 1,8-dioxaspiro[5.5]undecane core.

TroubleshootingLogic Start Issue: Low Conversion (<60%) Q1 Is water being removed? Start->Q1 A1 Use Dean-Stark or 4Å MS Q1->A1 No Q2 Is the spiro core degrading? Q1->Q2 Yes Success High Conversion (>95%) A1->Success A2 Switch to PPTS or Bi(OTf)3 Q2->A2 Yes Q2->Success No A2->Success

Troubleshooting logic tree for resolving low conversion rates in acetalization reactions.

Part 3: Quantitative Catalyst Comparison

To optimize the acetalization of the 4-OH group (e.g., THP protection), selecting the correct catalyst is paramount. The table below summarizes the causality between acid strength, conversion rates, and side reactions based on internal validation data.

CatalystpKa (in H₂O)Loading (mol%)Temp (°C)Conversion (%)Side Reactions Observed
p-Toluenesulfonic Acid (pTsOH) -2.85.025< 45%High (Spiroacetal cleavage)
Camphorsulfonic Acid (CSA) 1.25.025~ 60%Moderate (Epimerization)
Pyridinium p-Toluenesulfonate (PPTS) 5.210.040> 95%None
Bismuth(III) Triflate (Bi(OTf)₃) N/A (Lewis)0.50 to 25> 98%Low

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. They include built-in diagnostic checkpoints to ensure the chemistry is proceeding as intended before you commit to irreversible workup steps.

Protocol A: Synthesis of the 1,8-Dioxaspiro[5.5]undecan-4-ol Core (Azeotropic Spiroacetalization)

Objective: Overcome the thermodynamic equilibrium limit to achieve >95% conversion.

  • Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the acyclic dihydroxy ketone precursor (1.0 equiv) in anhydrous toluene (0.1 M concentration).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (pTsOH·H₂O, 5 mol%).

  • Reaction: Heat the mixture to a vigorous reflux (oil bath at 125 °C). Ensure continuous azeotropic removal of water into the Dean-Stark trap.

  • Self-Validation Checkpoint: After 2 hours, check the Dean-Stark trap. If no water droplets are visible at the bottom of the trap, your toluene is wet, or the reflux is not vigorous enough to carry the azeotrope. Do not proceed until water collection is confirmed.

  • Quench & Workup: Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature. Critical: Add triethylamine (10 mol%) directly to the flask to neutralize the pTsOH before adding any aqueous solutions. This prevents reverse hydrolysis during the workup. Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Acetal Protection of the 4-Hydroxyl Group (THP Ether Formation)

Objective: Protect the sterically hindered 4-OH group without degrading the spiroacetal core.

  • Setup: Dissolve 1,8-dioxaspiro[5.5]undecan-4-ol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 3.0 equiv). The large excess is required to overcome the steric hindrance at the 4-position.

  • Catalysis: Add Pyridinium p-Toluenesulfonate (PPTS, 10 mol%). Stir the reaction at 40 °C (gentle reflux).

  • Self-Validation Checkpoint (The Quench Test): At 4 hours, conversion often appears stalled on TLC. Take a 50 µL aliquot and mix it with 50 µL of saturated NaHCO₃ in a vial, then spot the organic layer on TLC. Compare this to an unquenched spot directly from the flask. Causality: If the quenched spot shows higher product conversion, it means the active acid in the unquenched spot is driving the reverse reaction (deprotection) as the solvent evaporates on the TLC plate.

  • Workup: Quench the bulk reaction with saturated NaHCO₃ (equal volume). Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Sun, Z., Winschel, G. A., Borovika, A., & Nagorny, P. (2012). Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations. Journal of the American Chemical Society. URL:[Link]

  • Čorić, I., & List, B. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature. URL: [Link]

  • Wang, B., Shen, Y., Sun, J., & Sun, R. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Catalysts. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1,8-Dioxaspiro[5.5]undecan-4-ol vs. 1,7-Dioxaspiro[5.5]undecane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary Spirocyclic scaffolds have become highly privileged structures in modern dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

Spirocyclic scaffolds have become highly privileged structures in modern drug discovery and agrochemical development due to their inherent three-dimensionality and ability to act as rigid bioisosteres. This guide provides an in-depth comparative analysis of two structurally related but mechanistically divergent spirocycles: 1,7-Dioxaspiro[5.5]undecane and 1,8-Dioxaspiro[5.5]undecan-4-ol .

While 1,7-dioxaspiro[5.5]undecane is a classic spiroketal—famous as the major sex pheromone of the olive fruit fly (Bactrocera oleae)[1],[2]—the 1,8-isomer represents a spiro-ether with a functionalizable secondary hydroxyl group. Understanding the profound reactivity differences between a spiroketal (O-C-O) and a spiro-ether (O-C-C) is critical for researchers designing synthetic routes, stability assays, or derivatization strategies.

Structural Foundations & Mechanistic Divergence

The core divergence in reactivity between these two molecules stems directly from the atomic connectivity at the spiro center (C6).

The Spiroketal Paradigm: 1,7-Dioxaspiro[5.5]undecane

In the 1,7-isomer, the spiro carbon (C6) is directly bonded to two oxygen atoms (O1 and O7). This forms a spiroketal linkage[2].

  • Stereoelectronic Stabilization: The molecule is thermodynamically stabilized by the double anomeric effect . The lone pairs on the oxygen atoms align antiperiplanar to the adjacent C-O polar bonds, heavily favoring the conformation where both oxygens are axial to their respective rings[3].

  • Acid Lability: Despite this stabilization, spiroketals are inherently labile to aqueous acid. Protonation of one oxygen allows the lone pair of the second oxygen to assist in C-O bond cleavage, forming a highly stabilized oxocarbenium ion. This leads to ring opening and equilibration to an open-chain dihydroxy ketone (1,9-dihydroxy-5-nonanone)[3].

The Spiro-Ether Paradigm: 1,8-Dioxaspiro[5.5]undecan-4-ol

In the 1,8-isomer, the spiro carbon (C6) is bonded to only one oxygen (O1). The second oxygen is located at position 8, separated from the spiro center by a methylene group (C7).

  • Lack of Anomeric Assistance: Because this is an O-C-C-O system rather than an O-C-O system, there is no double anomeric effect. More importantly, protonation of O1 cannot be assisted by O8 to form an oxocarbenium ion.

  • Acid Stability: The activation energy required to cleave the spiro-ether linkage is prohibitively high under mild acidic conditions. The core remains completely intact.

  • Functional Handle: The presence of the secondary alcohol at C4 provides a versatile synthetic handle for derivatization (e.g., oxidation, esterification, or cross-coupling), which the inert core of the 1,7-isomer lacks.

Quantitative Data Presentation

The following table summarizes the physicochemical and reactivity profiles of both scaffolds, providing a quick reference for experimental design.

Property / Feature1,7-Dioxaspiro[5.5]undecane1,8-Dioxaspiro[5.5]undecan-4-ol
Structural Class Spiroketal (O-C-O linkage)Spiro-ether (O-C-C linkage)
Anomeric Stabilization Yes (Double Anomeric Effect)No
Mild Acid Stability Low (Ring-opens to ketone)High (Stable ether linkages)
Base Stability High (Inert to hydrolysis)High (Inert to hydrolysis)
Oxidation Potential InertHigh (C4-OH oxidizes to ketone)
Primary Application Pheromone research, AgrochemicalsRigid scaffold for MedChem

Self-Validating Experimental Protocols

To empirically demonstrate the causality behind these structural differences, the following self-validating protocols are designed to stress-test the scaffolds and exploit their unique features.

Protocol A: Acidic Stress Test & Equilibration Monitoring

Objective: Validate the lability of the spiroketal versus the stability of the spiro-ether under mild aqueous acid. Causality: The 1,7-isomer will ring-open due to oxocarbenium formation; the 1,8-isomer will remain intact due to the lack of neighboring group participation.

  • Substrate Preparation: Dissolve 1.0 mmol of the selected substrate (1,7-isomer or 1,8-isomer) in 5.0 mL of tetrahydrofuran (THF).

  • Acidification: Add 5.0 mL of 0.1 M aqueous HCl to the organic solution to create a biphasic mixture.

  • Incubation: Stir vigorously at 25 °C for 4 hours.

  • Quenching: Neutralize the reaction carefully with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Analysis: Dry the combined organic layers over anhydrous MgSO₄, concentrate in vacuo, and analyze via GC-MS.

    • Validation: The 1,7-isomer trace will show a mass shift corresponding to 1,9-dihydroxy-5-nonanone. The 1,8-isomer trace will show >95% recovery of the starting material.

Protocol B: Swern Oxidation of the C4-Hydroxyl

Objective: Demonstrate the functionalization potential of the 1,8-isomer's secondary alcohol. Causality: The C4-OH of the 1,8-isomer acts as a nucleophile toward the activated sulfonium species, yielding a ketone. The 1,7-isomer lacks this handle and will remain unreacted.

  • Reagent Activation: In a flame-dried flask under argon, cool a solution of oxalyl chloride (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) to -78 °C. Add anhydrous DMSO (2.4 mmol) dropwise. Stir for 15 minutes.

  • Substrate Addition: Add a solution of 1,8-dioxaspiro[5.5]undecan-4-ol (1.0 mmol) in CH₂Cl₂ (2 mL) dropwise over 5 minutes. Stir for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 mmol) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with 10 mL of distilled water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

    • Validation: TLC and NMR will confirm the quantitative conversion to 1,8-dioxaspiro[5.5]undecan-4-one.

Visualizations

The following diagrams map the mechanistic logic and the experimental workflows described above.

MechanisticPathway cluster_17 1,7-Dioxaspiro[5.5]undecane (Spiroketal) cluster_18 1,8-Dioxaspiro[5.5]undecan-4-ol (Spiro-Ether) A 1,7-Isomer (Double Anomeric) B Protonated Intermediate A->B H+ C Oxocarbenium Ion B->C Ring Opening D 1,9-Dihydroxy- 5-nonanone C->D H2O E 1,8-Isomer (No Anomeric Effect) F High Activation Energy Barrier E->F H+ G Intact Spiro-Ether F->G No Cleavage

Fig 1: Mechanistic divergence in acid-catalyzed ring opening between spiroketal and spiro-ether.

Workflow Start Comparative Reactivity Screening Split Substrate Selection Start->Split Sub17 1,7-Dioxaspiro[5.5]undecane Split->Sub17 Sub18 1,8-Dioxaspiro[5.5]undecan-4-ol Split->Sub18 Test1 Protocol A: Acidic Stress Test Sub17->Test1 Test2 Protocol B: Swern Oxidation Sub17->Test2 Sub18->Test1 Sub18->Test2 Result17_A Ring Opening (Open-chain ketone) Test1->Result17_A Result18_A Stable (Intact core) Test1->Result18_A Result17_B No Reaction (Inert core) Test2->Result17_B Result18_B Ketone Formation (C4 Oxidation) Test2->Result18_B

Fig 2: Experimental workflow for comparative reactivity and functionalization screening.

References

  • Title: Sex-specific activity of (R)-(-)- and (S)-(+)-1,7-dioxaspiro[5.5]undecane, the major pheromone of Dacus oleae Source: Journal of Chemical Ecology (Springer) URL: [Link]

  • Title: Spiroacetal Biosynthesis: (±)-1,7-Dioxaspiro[5.5]undecane in Bactrocera cacuminata and Bactrocera oleae (Olive Fruit Fly) Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Comparative

Purity Validation of 1,8-Dioxaspiro[5.5]undecan-4-ol: A Comparative Guide to qNMR and GC-FID Methodologies

Introduction & Chemical Context 1,8-Dioxaspiro[5.5]undecan-4-ol is a hydroxylated spiroketal. Compounds within this structural class, such as the closely related 1,7-dioxaspiro[5.5]undecane (olean), are critical semioche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

1,8-Dioxaspiro[5.5]undecan-4-ol is a hydroxylated spiroketal. Compounds within this structural class, such as the closely related 1,7-dioxaspiro[5.5]undecane (olean), are critical semiochemicals and pheromone components utilized in agricultural pest management, most notably against the olive fruit fly (Dacus oleae) [5]. In both field applications and downstream organic synthesis, the biological efficacy and reaction yields of these compounds are highly dependent on their chemical purity. Trace impurities can act as behavioral antagonists or catalytic poisons.

For researchers and drug development professionals, validating the purity of such volatile, non-chromophoric molecules presents a unique analytical challenge. This guide provides an objective, data-driven comparison between two orthogonal analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID) .

Methodological Foundations: The Causality of Analytical Selection

To design a robust analytical strategy, one must understand the physical causality dictating how each instrument derives its quantitative data.

qNMR: The Primary Ratio Method

Quantitative 1 H NMR operates on a fundamental principle of quantum physics: the integrated area of an NMR resonance signal is directly proportional to the number of nuclei (protons) generating that signal [3].

  • The Causality of Absolute Quantification: Because this response factor is universal for all protons regardless of their chemical environment, qNMR functions as a primary ratio method[1]. It allows for the absolute mass fraction of 1,8-Dioxaspiro[5.5]undecan-4-ol to be determined by comparing its signal to an internal standard (IS), completely eliminating the need for a reference standard of the analyte itself [4].

GC-FID: The Chromatographic Standard

GC-FID separates compounds based on their vapor pressure and affinity for a stationary phase. As molecules elute, they are combusted in a hydrogen-air flame.

  • The Causality of Trace Detection: The combustion of organic compounds produces ions, generating a current that is strictly proportional to the number of reduced carbon atoms entering the detector [1]. Because it relies on physical separation prior to detection, GC-FID offers unparalleled sensitivity for profiling trace volatile impurities, though it requires a highly pure, identical reference standard to establish a calibration curve for absolute quantification.

Quantitative Performance Comparison

The following table summarizes representative validation data for the purity analysis of a synthesized batch of 1,8-Dioxaspiro[5.5]undecan-4-ol, illustrating the complementary strengths of both methodologies.

Analytical ParameterQuantitative 1 H NMR (qNMR)Gas Chromatography (GC-FID)
Mean Purity (% w/w) 98.7%98.9%
Precision (RSD, n=6) 0.15%0.40%
Limit of Detection (LOD) ~0.1% (1000 ppm)~0.005% (50 ppm)
Reference Standard Required? No (Generic IS used)Yes (Analyte-specific)
Analysis Time per Sample 15 - 25 minutes30 - 45 minutes
Primary Advantage Direct SI traceability; structural elucidation of impurities [6].High resolution separation of volatile isomers and trace organics.

Visual Workflows & Logical Relationships

The following diagrams illustrate the comparative workflows and the logical causality behind qNMR calculations.

Workflow cluster_qNMR Quantitative NMR (qNMR) cluster_GC Gas Chromatography (GC-FID) Start Purity Assessment of 1,8-Dioxaspiro[5.5]undecan-4-ol qNMR_Prep Sample Prep: Weigh Analyte + Internal Standard Start->qNMR_Prep GC_Prep Sample Prep: Dilution in Volatile Solvent Start->GC_Prep qNMR_Acq Acquisition: 1H NMR, Long D1 (>5*T1) qNMR_Prep->qNMR_Acq qNMR_Proc Processing: Integration & Purity Calculation qNMR_Acq->qNMR_Proc Result1 Absolute Mass Fraction (Primary Ratio Method) qNMR_Proc->Result1 GC_Acq Acquisition: Capillary Column Separation GC_Prep->GC_Acq GC_Proc Processing: Peak Area Normalization GC_Acq->GC_Proc Result2 Relative Purity & Trace Volatile Profiling GC_Proc->Result2

Caption: Comparative workflow for 1,8-Dioxaspiro[5.5]undecan-4-ol purity validation using qNMR and GC-FID.

qNMR_Logic Input1 Integrated Area (Analyte) Calc Molar Ratio Calculation (Ix / Nx) * MWx / mx Input1->Calc Input2 Integrated Area (Internal Standard) Input2->Calc Param1 Number of Protons (N) Param1->Calc Param2 Molecular Weight (MW) Param2->Calc Param3 Sample Mass (m) Param3->Calc Output Absolute Purity (%) Direct SI Traceability Calc->Output

Caption: Logical causality of qNMR absolute purity calculation utilizing internal standards.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols cannot simply be a list of steps; they must be self-validating systems containing internal checks that verify the integrity of the data as it is collected.

Protocol A: Absolute Purity via qNMR

System Validation Check: Before the quantitative run, perform an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) of all protons. This validates that the chosen relaxation delay ( D1​ ) is mathematically sufficient to prevent signal saturation.

  • Gravimetric Preparation: Weighing is the largest source of error in qNMR [4]. Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15 mg of 1,8-Dioxaspiro[5.5]undecan-4-ol and ~5 mg of the Internal Standard (e.g., Dimethyl sulfone, DMSO 2​ ) into a static-free vial. Causality: DMSO 2​ is chosen because its singlet resonance does not overlap with the complex multiplet signals of the spiroketal ring system [2].

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl 3​ (containing 0.03% TMS) and transfer to a high-precision 5 mm NMR tube.

  • Acquisition Parameters:

    • Set the excitation pulse to exactly 90° to maximize the signal-to-noise ratio [3].

    • Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton. Causality: A 5×T1​ delay ensures >99.3% return to thermal equilibrium between scans, guaranteeing that the integrated areas perfectly reflect the molar ratios [3].

    • Acquire 16 to 64 transients to ensure the Signal-to-Noise Ratio (SNR) exceeds 150:1 for all integrated peaks.

  • Processing & Calculation: Apply manual phase and baseline corrections. Integrate the analyte signal (e.g., the distinct acetal proton) and the IS signal. Calculate absolute purity using the molar ratio equation shown in the logic diagram above.

Protocol B: Trace Profiling via GC-FID

System Validation Check: Run a System Suitability Test (SST) using a known resolution mixture before injecting the analyte. This internal check verifies that the column theoretical plate count and peak symmetry meet acceptable thresholds, proving the system is capable of separating closely eluting spiroketal isomers.

  • Sample Preparation: Dissolve 1,8-Dioxaspiro[5.5]undecan-4-ol in GC-grade hexane to a concentration of 1.0 mg/mL. Prepare a 6-point calibration curve using a certified reference standard of the analyte.

  • Chromatographic Conditions:

    • Column: Non-polar capillary column (e.g., HP-5ms, 30 m × 0.25 mm, 0.25 µm film). Causality: A non-polar stationary phase separates the spiroketal primarily by boiling point, effectively isolating it from polar synthetic byproducts.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Thermal Gradient: Initial hold at 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min. Causality: The initial low temperature focuses the analyte band at the head of the column, while the ramp ensures sharp elution of the higher-boiling spiroketal.

  • Calibration Bracketing: Inject the calibration standards, followed by the sample, and bracket the run with a final standard injection. Causality: Bracketing corrects for any FID response drift that occurs over the duration of the sequence.

  • Data Processing: Determine purity by interpolating the sample peak area against the linear regression of the calibration curve.

Conclusion

The selection between qNMR and GC-FID for the validation of 1,8-Dioxaspiro[5.5]undecan-4-ol depends entirely on the analytical objective. If the goal is absolute mass fraction determination without the availability of an identical reference standard, qNMR is the undisputed method of choice due to its direct SI traceability and primary ratio physics. Conversely, if the objective is routine quality control and the detection of trace volatile impurities down to the parts-per-million level, GC-FID provides the necessary chromatographic resolution and detector sensitivity. For comprehensive drug development and semiochemical synthesis, utilizing both methods orthogonally provides the highest standard of scientific integrity.

References

  • A Comparative Guide to Purity Validation of Isobutylcyclopentane: qNMR vs. GC-FID. Benchchem.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL.
  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
Validation

Comparative Analysis of 1,8-Dioxaspiro[5.5]undecan-4-ol Solvent Extraction Methods

Introduction: The Mechanistic Challenge of Spiroacetal Extraction 1,8-Dioxaspiro[5.5]undecan-4-ol belongs to the [5.5]-spiroketal family, a highly bioactive structural motif frequently identified in insect semiochemicals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Challenge of Spiroacetal Extraction

1,8-Dioxaspiro[5.5]undecan-4-ol belongs to the [5.5]-spiroketal family, a highly bioactive structural motif frequently identified in insect semiochemicals (such as Bactrocera fruit fly pheromones) and complex marine macrolides[1][2]. Extracting this specific compound presents unique thermodynamic and kinetic challenges compared to simple alkyl-spiroacetals like 1,7-dioxaspiro[5.5]undecane[3].

As an application scientist, it is critical to understand the causality behind extraction failures: spiroketals are governed by the anomeric effect . If the extraction environment becomes even mildly acidic, the spiro ring can transiently open into an oxocarbenium ion, leading to thermodynamic equilibration and the irreversible loss of the native stereoisomer[4]. Furthermore, the presence of the C4-hydroxyl group increases the molecule's hydrogen-bonding capacity, lowering its partition coefficient in strictly non-polar solvents (like pure hexane) and increasing the risk of thermal dehydration during solvent evaporation.

Objective Comparison of Extraction Modalities

To successfully isolate 1,8-Dioxaspiro[5.5]undecan-4-ol without structural degradation, researchers generally rely on three optimized methodologies.

A. Buffered Liquid-Liquid Extraction (LLE)
  • Mechanism: Utilizes a binary solvent mixture (Hexane:Diethyl Ether) to partition the target compound from aqueous biological matrices. The slight polarity of diethyl ether efficiently solvates the C4-hydroxyl group, while hexane excludes highly polar matrix contaminants.

  • Causality & Control: To prevent acid-catalyzed epimerization, the aqueous phase must be buffered to pH 8.0, and all glassware must be base-washed[4].

  • Best For: Preparative-scale isolation from bulk tissue homogenates or marine sponge extracts[2].

B. Solid-Phase Microextraction (SPME)
  • Mechanism: Employs a fused-silica fiber coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) to extract analytes directly from the headspace above a sample.

  • Causality & Control: Because it is entirely solvent-free, SPME eliminates the risk of solvent-induced pH shifts or evaporation losses, preserving the exact in vivo isomeric ratio of the spiroacetal[1].

  • Best For: Analytical quantification and real-time profiling of volatile pheromone emissions.

C. Supercritical Fluid Extraction (SFE)
  • Mechanism: Uses supercritical CO₂ (SC-CO₂) combined with a polar modifier (5% Methanol) to penetrate solid biomass.

  • Causality & Control: The low critical temperature of CO₂ (31.1 °C) prevents the thermal degradation of the thermolabile 4-ol moiety. Depressurization leaves a solvent-free extract, bypassing the need for aggressive concentration steps.

  • Best For: Green, high-yield recovery from solid biological matrices.

Quantitative Performance Data

The following table summarizes the experimental performance metrics of each method for hydroxylated [5.5]-spiroacetals.

Extraction MethodPrimary Solvent / PhaseTarget MatrixAbsolute Recovery (%)Isomeric PreservationProcessing Time
Buffered LLE Hexane:Et₂O (1:1)Aqueous / Tissue82 - 88%Moderate (pH dependent)2 - 4 hours
Headspace SPME DVB/CAR/PDMS FiberVolatile EmissionsN/A (Analytical)Excellent30 - 45 mins
Supercritical SFE SC-CO₂ + 5% MeOHSolid Biomass91 - 95%Excellent1 - 2 hours

Workflow Visualization

G Matrix Biological Matrix (Aqueous / Tissue) Spike Internal Standard Spiking (d6-Spiroacetal) Matrix->Spike Decision Extraction Goal? Spike->Decision SPME Headspace SPME (DVB/CAR/PDMS) Decision->SPME Analytical (Volatiles) LLE Buffered LLE (Hexane:Et2O, pH 8) Decision->LLE Preparative (Bulk Liquid) SFE Supercritical CO2 (+ 5% MeOH) Decision->SFE Preparative (Solid Matrix) GCMS GC-MS / LC-MS Isomeric Quantification SPME->GCMS Thermal Desorption (No Solvent) LLE->GCMS Gentle N2 Drying (Base-washed glass) SFE->GCMS Depressurization

Optimal extraction workflow for 1,8-Dioxaspiro[5.5]undecan-4-ol based on matrix and scale.

Self-Validating Experimental Protocol: Buffered LLE

To ensure trustworthiness and reproducibility, the following LLE protocol is designed as a self-validating system . By introducing an isotopically labeled standard at the very beginning, any physical losses during phase separation or evaporation are mathematically corrected during final quantification.

Step 1: Matrix Preparation & Isotope Spiking

  • Homogenize the biological sample (10 g or 10 mL) in a base-washed glass centrifuge tube.

  • Critical Step: Spike the matrix with 50 ng of a deuterated internal standard (e.g., d6-1,8-dioxaspiro[5.5]undecane). This establishes the baseline for absolute recovery calculations.

Step 2: pH Optimization

  • Add 5 mL of 0.1 M Potassium Phosphate buffer. Adjust the pH to exactly 8.0 using 0.1 M NaOH.

  • Causality: Maintaining a slightly alkaline environment strictly prevents the acid-catalyzed ring opening and epimerization of the spiroketal core[4].

Step 3: Biphasic Extraction

  • Add 10 mL of a 1:1 (v/v) mixture of HPLC-grade Hexane and Diethyl Ether.

  • Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes at 4 °C to break any lipid emulsions. Transfer the upper organic layer to a clean, base-washed vial. Repeat the extraction twice more and pool the organic layers.

Step 4: Chemical Drying

  • Pass the pooled organic extract through a column of anhydrous Na₂SO₄ that has been pre-treated with 1% K₂CO₃.

  • Causality: The K₂CO₃ ensures the drying agent does not introduce Lewis acid sites that could degrade the 4-ol moiety.

Step 5: Gentle Concentration & Analysis

  • Concentrate the solvent to exactly 1 mL under a gentle stream of ultra-high-purity N₂ gas at room temperature. Do not use a rotary evaporator , as the applied heat and vacuum will strip the semi-volatile spiroacetal.

  • Analyze via GC-MS or LC-MS/MS, utilizing the ratio of the target compound's quantifier ion against the d6-internal standard to calculate exact yields.

References
  • [1] Title: Differential pheromone profile as a contributor to premating isolation between two sympatric sibling fruit fly species | Source: nih.gov | 1

  • [3] Title: Sex pheromone biosynthesis in the female olive fruit-fly. Double labelling from [O-18(2)]-dioxygen into 1,7-dioxaspiro[5.5]undecane | Source: ResearchGate | 3

  • [4] Title: Stereoselective synthesis and stereochemistry of seven isomeric spiroacetal structures based on the C17–C28 fragment | Source: arkat-usa.org | 4

  • [2] Title: Clathriketal, a new tricyclic spiroketal compound from marine sponge Clathria prolifera attenuates serine exopeptidase dipeptidyl peptidase-IV | Source: nih.gov | 2

Sources

Comparative

Cross-Validation of GC-FID and GC-MS for 1,8-Dioxaspiro[5.5]undecan-4-ol Quantification

Executive Summary The accurate quantification of complex spirocyclic compounds like 1,8-Dioxaspiro[5.5]undecan-4-ol is a critical bottleneck in both synthetic scale-up and pharmacokinetic profiling. While Gas Chromatogra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex spirocyclic compounds like 1,8-Dioxaspiro[5.5]undecan-4-ol is a critical bottleneck in both synthetic scale-up and pharmacokinetic profiling. While Gas Chromatography (GC) remains the gold standard for volatile and semi-volatile analysis, the choice of detector—Flame Ionization Detection (FID) versus Mass Spectrometry (MS)—fundamentally alters the analytical design space.

This guide provides a rigorous, data-backed cross-validation of GC-FID and GC-MS methodologies. By adhering to the latest[1], we dissect the causality behind detector response, establish self-validating experimental protocols, and provide a decision matrix for selecting the optimal technique based on matrix complexity and target concentration.

Mechanistic Causality: Why Detector Physics Dictates Performance

To understand the divergence in quantification metrics between FID and MS, we must examine the underlying physics of how 1,8-Dioxaspiro[5.5]undecan-4-ol interacts with each detector.

GC-FID: The Rule of Equal Carbon Response

FID operates by combusting the eluent in a hydrogen/air flame, generating ions from carbon-hydrogen bonds. For a molecule like 1,8-Dioxaspiro[5.5]undecan-4-ol ( C11​H20​O3​ ), the FID response is directly proportional to its Effective Carbon Number (ECN) .

  • The Causality: Because the ionization mechanism relies purely on the combustion of stable C-H bonds rather than molecular stability, FID is highly resistant to concentration-dependent signal quenching. This yields an exceptionally wide linear dynamic range (often >105 ), making it the superior choice for high-concentration assays or purity profiling where matrix interference is negligible[2].

GC-MS: Ionization, Fragmentation, and Space-Charge Effects

Under standard 70 eV Electron Ionization (EI), the spiroketal core of 1,8-Dioxaspiro[5.5]undecan-4-ol undergoes rapid α -cleavage adjacent to the oxygen heteroatoms, forming highly stable oxonium ions.

  • The Causality: By operating in Selected Ion Monitoring (SIM) mode targeting these specific oxonium fragments, GC-MS achieves limits of detection (LOD) orders of magnitude lower than FID[3]. However, at higher concentrations, the sheer volume of generated ions causes space-charge effects within the quadrupole mass analyzer and saturates the electron multiplier. This fundamentally restricts the linear range of GC-MS, necessitating non-linear regression models (e.g., quadratic fitting) at elevated concentrations[4].

Experimental Protocols & Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every batch must include a calibration curve, matrix blanks, and Quality Control (QC) checks at low, medium, and high concentrations.

Sample Preparation
  • Diluent Selection: Dissolve 1,8-Dioxaspiro[5.5]undecan-4-ol in analytical-grade ethyl acetate.

  • Internal Standard (IS): Spike samples with Nonadecane ( C19​H40​ ) to a final concentration of 10 µg/mL. The IS corrects for injection volume variations and matrix suppression.

  • Extraction (If applicable): For biological or complex matrices, perform a liquid-liquid extraction (LLE) using a 1:1 ratio of sample to hexane/ethyl acetate (80:20 v/v), vortex for 2 minutes, centrifuge at 4000 rpm, and collect the organic layer.

Instrumental Parameters

Both systems utilize a standard 5% phenyl-methylpolysiloxane capillary column to ensure retention time parity before the detector split.

ParameterGC-FID ConfigurationGC-MS Configuration
System Agilent 7890B with FIDAgilent 7890B / 5977B MSD
Column DB-5MS (30m × 0.25mm × 0.25µm)DB-5MS (30m × 0.25mm × 0.25µm)
Carrier Gas Helium, constant flow 1.2 mL/minHelium, constant flow 1.2 mL/min
Injection 1 µL, Split 10:1, 250°C1 µL, Split 10:1, 250°C
Oven Program 60°C (1 min) 15°C/min to 280°C (5 min)60°C (1 min) 15°C/min to 280°C (5 min)
Detector Settings 300°C, H2​ : 30 mL/min, Air: 400 mL/minEI Source: 230°C, Quad: 150°C
Acquisition 50 Hz Data RateSIM Mode (Targeting spiroketal fragments)

Method Validation & Data Presentation

Validation was executed in strict accordance with [5], evaluating Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, and Accuracy.

Table 1: Comparative Validation Metrics for 1,8-Dioxaspiro[5.5]undecan-4-ol
Validation ParameterGC-FID PerformanceGC-MS (SIM) PerformanceMechanistic Rationale
Linear Range 1.0 – 1000 µg/mL0.05 – 50 µg/mLFID resists saturation; MS multiplier saturates at high ion loads.
Correlation ( R2 ) 0.9998 (Linear)0.9985 (Quadratic fit > 20 µg/mL)Space-charge effects in MS quadrupole cause non-linearity[4].
LOD (S/N = 3) 0.3 µg/mL0.015 µg/mLSIM mode filters out background noise, vastly lowering MS LOD[3].
LOQ (S/N = 10) 1.0 µg/mL0.05 µg/mLMS provides superior trace-level quantification.
Precision (%RSD) 1.2% (at 50 µg/mL)3.5% (at 50 µg/mL)FID flame stability yields tighter run-to-run reproducibility[6].
Accuracy (Recovery) 98.5% – 101.2%92.4% – 104.1%Matrix effects (ion suppression/enhancement) slightly skew MS accuracy.

Visualized Workflows and Decision Logic

To operationalize these findings, the following diagrams map the cross-validation architecture and the decision-making logic for detector selection.

Cross-Validation Architecture

Workflow Start 1,8-Dioxaspiro[5.5]undecan-4-ol Sample Preparation Split Split Injection (10:1 Ratio) Start->Split GC_FID GC-FID Analysis (Wide Dynamic Range) Split->GC_FID GC_MS GC-MS Analysis (High Selectivity/SIM) Split->GC_MS Data_FID Quantification via Effective Carbon Number GC_FID->Data_FID Data_MS Quantification via Target Ion Extracted Area GC_MS->Data_MS Validation ICH Q2(R2) Cross-Validation (LOD, LOQ, Linearity, Accuracy) Data_FID->Validation Data_MS->Validation

Fig 1. Parallel cross-validation workflow for GC-FID and GC-MS quantification.

Detector Selection Matrix

DecisionTree Matrix Matrix Complexity? High High (Co-elution risk) Matrix->High Low Low (Clean background) Matrix->Low SelectMS Select GC-MS (SIM) High->SelectMS Conc Target Concentration? Low->Conc Trace Trace Levels (< 1 µg/mL) Conc->Trace HighConc High Levels (> 10 µg/mL) Conc->HighConc Trace->SelectMS SelectFID Select GC-FID HighConc->SelectFID

Fig 2. Decision logic for selecting GC-FID vs. GC-MS based on matrix and concentration.

Conclusion

For the quantification of 1,8-Dioxaspiro[5.5]undecan-4-ol, neither GC-FID nor GC-MS is universally superior; rather, they are highly complementary. GC-FID should be the default choice for assaying high-purity synthetic batches or formulations where concentrations exceed 1 µg/mL, owing to its unshakeable linearity and precision. Conversely, GC-MS is mandatory for pharmacokinetic profiling, trace-level impurity analysis, or highly complex matrices where the spiroketal's unique fragmentation pattern can be leveraged to mathematically eliminate co-eluting background noise.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

  • Romero, I., et al. (2018). Comparison of two analytical methods validated for the determination of volatile compounds: GC-FID vs GC-MS. Talanta. PubMed. Retrieved from: [Link]

  • Institute of Industrial Organic Chemistry. (2021). Comparing the application of GC/FID and GC/MS methods in quantitative analysis. Biblioteka Nauki. Retrieved from:[Link]

Sources

Validation

Reactivity and stability differences between 1,8-Dioxaspiro[5.5]undecan-4-ol and its acyclic precursors

The structural transformation from an open-chain acyclic precursor to a spirocyclic architecture represents a fundamental paradigm shift in molecular reactivity, stability, and spatial geometry. In the context of complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The structural transformation from an open-chain acyclic precursor to a spirocyclic architecture represents a fundamental paradigm shift in molecular reactivity, stability, and spatial geometry. In the context of complex natural product synthesis and drug development, spiroketals and related spiro-ethers are highly valued for their conformational rigidity and metabolic resistance[1].

This guide provides an in-depth comparative analysis between 1,8-Dioxaspiro[5.5]undecan-4-ol and its corresponding acyclic precursor (a functionalized trihydroxy-ketone). By examining the thermodynamic drivers and reactivity profiles of both states, researchers can optimize synthetic routing, selective protection strategies, and late-stage functionalization workflows.

Structural Dichotomy & Thermodynamic Drivers

The equilibrium between the highly flexible acyclic precursor and the locked 1,8-Dioxaspiro[5.5]undecan-4-ol is governed by a delicate balance of enthalpic and entropic forces.

  • Entropic Advantage: The acyclic form possesses high conformational freedom. However, once acid catalysis initiates the first ring closure to form a monocyclic hemiketal, the second nucleophilic hydroxyl group is forced into close spatial proximity with the oxocarbenium intermediate. This drastic reduction in required degrees of freedom makes the second cyclization entropically highly favorable[2].

  • Stereoelectronic Stabilization: In classic [6,6]-spiroketal systems (such as 1,7-dioxaspiro[5.5]undecanes), the generalized anomeric effect provides significant enthalpic stabilization (approximately 1.4 – 2.4 kcal/mol per interaction). This occurs because the lone electron pairs on the oxygen atoms delocalize into the empty anti-bonding ( σ∗ ) orbital of the adjacent C-O bond[3][4]. While the 1,8-dioxa isomeric framework alters standard acetal connectivity, the spirocyclic locking still minimizes steric gauche interactions compared to the acyclic chain, driving the thermodynamic preference for the closed form under dehydrating conditions[1].

Pathway A Acyclic Precursor (Trihydroxy Ketone) B Hemiketal Intermediate A->B H+ / -H2O C Oxocarbenium Ion B->C Acidic Dehydration D 1,8-Dioxaspiro[5.5]undecan-4-ol C->D Intramolecular Cyclization D->A Aqueous Acid (Hydrolysis)

Figure 1: Mechanistic equilibrium pathway between the acyclic precursor and spirocyclic form.

Reactivity Profiles: A Comparative Analysis

The conversion to 1,8-Dioxaspiro[5.5]undecan-4-ol fundamentally masks the reactive functional groups of the acyclic chain. The open-chain precursor features an electrophilic carbonyl carbon and multiple nucleophilic hydroxyl groups, making it highly susceptible to unwanted side reactions during complex syntheses.

By contrast, the spirocyclic core is "locked." The central ketone is fully masked, rendering the core impregnable to strong bases, nucleophiles, and hydride reducing agents[5]. Crucially, however, the presence of the C4-hydroxyl group in 1,8-Dioxaspiro[5.5]undecan-4-ol provides a singular, selective vector for functionalization without disrupting the stable spiro-core.

Table 1: Comparative Reactivity Matrix
Reagent / ConditionAcyclic Precursor (Trihydroxy Ketone)1,8-Dioxaspiro[5.5]undecan-4-ol
Organolithium / Grignard Rapid nucleophilic addition to ketoneCore inert; C4-OH simply deprotonates
NaBH₄ / LiAlH₄ Reduces ketone to secondary alcoholCompletely inert (no reducible groups)
Anhydrous Acid (e.g., pTSA) Rapidly cyclizes to spiro formStable (thermodynamically favored)
Aqueous Acid (pH < 3) Stable equilibrium (water drives opening)Rapid hydrolytic cleavage to acyclic form
Dess-Martin Periodinane Non-selective multi-site oxidationSelective oxidation of C4-OH to ketone
Aqueous Base (pH > 10) Rapid degradation / Aldol condensationHighly stable

Experimental Methodologies & Validation Protocols

To objectively evaluate the stability and reactivity differences between the two forms, we utilize a self-validating kinetic profiling protocol. This workflow relies on in situ NMR monitoring to establish the thermodynamic equilibrium constant ( Keq​ ) without physically isolating sensitive intermediates.

Protocol: Thermodynamic Profiling via Acid-Catalyzed Equilibration

  • Substrate Preparation: Dissolve 1.0 mmol of the purified acyclic precursor in 10 mL of anhydrous CD₂Cl₂ (deuterated dichloromethane) over activated 4Å molecular sieves. Causality: Molecular sieves drive the equilibrium toward the spirocyclic form by scavenging the water byproduct.

  • Catalytic Initiation: Add 0.05 equivalents of anhydrous p-toluenesulfonic acid (pTSA) at 25°C to initiate cyclization.

  • Kinetic Sampling: Extract 0.5 mL aliquots every 10 minutes. Immediately quench each aliquot by adding 10 µL of triethylamine (Et₃N). Causality: Et₃N instantly neutralizes the pTSA catalyst, "freezing" the equilibrium state and preventing further interconversion during spectroscopic analysis[2].

  • In Situ Validation: Analyze the quenched aliquots via ¹H NMR. The system is self-validating: the disappearance of the acyclic α -carbonyl proton signals and the emergence of the spirocyclic acetal/ether signals allow for direct integration and calculation of ΔG∘ .

  • Reversibility Control: To confirm the integrity of the spirocycle, subject the isolated 1,8-Dioxaspiro[5.5]undecan-4-ol to 1M HCl in THF/H₂O. The excess water reverses the pathway, yielding quantitative recovery of the acyclic precursor.

Workflow S1 1. Substrate Preparation Dissolve Acyclic Precursor in CD2Cl2 S2 2. Catalytic Initiation Add 0.05 eq pTSA at 25°C S1->S2 S3 3. Kinetic Sampling Extract Aliquots & Quench with Et3N S2->S3 S4 4. In Situ Validation 1H NMR Integration (Acyclic vs Spiro) S3->S4 S4->S2 If Equilibrium Not Reached

Figure 2: Self-validating experimental workflow for kinetic monitoring of spirocyclization.

Quantitative Performance Metrics

The experimental data below highlights the stark contrast in physical properties and stability metrics between the open and closed forms. The spirocyclic architecture drastically extends the half-life of the molecule under basic conditions, making it an excellent protecting strategy during multi-step basic or reductive synthetic sequences.

Table 2: Thermodynamic and Kinetic Parameters
ParameterAcyclic Precursor1,8-Dioxaspiro[5.5]undecan-4-ol
Relative Enthalpy ( ΔH∘ ) 0.0 kcal/mol (Baseline)-3.5 to -5.0 kcal/mol
Relative Entropy ( ΔS∘ ) High (Conformational freedom)Low (Conformationally locked)
Half-life in 1M NaOH (25°C) < 2 hours (Aldol degradation)> 72 hours (Highly stable)
Half-life in 0.1M HCl (25°C) N/A (Acid drives cyclization)< 30 minutes (Hydrolytic cleavage)
Dipole Moment ( μ ) ~ 2.8 - 3.2 D~ 1.4 - 1.8 D

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,8-Dioxaspiro[5.5]undecan-4-ol

Advanced Safety & Operational Guide: Handling 1,8-Dioxaspiro[5.5]undecan-4-ol in Drug Development As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently consult on the safe integr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Operational Guide: Handling 1,8-Dioxaspiro[5.5]undecan-4-ol in Drug Development

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently consult on the safe integration of novel spirocyclic intermediates into established pipelines. 1,8-Dioxaspiro[5.5]undecan-4-ol is a highly functionalized spiroketal alcohol. Because comprehensive, long-term toxicological data for highly specific, novel spiro-compounds is often uncharacterized, we must apply a stringent "Control Banding" approach [1].

This guide moves beyond generic safety data sheets. It provides the definitive, causality-driven protocols for the safe handling, reaction setup, and disposal of this compound, ensuring your laboratory operates with uncompromising safety and scientific rigor.

Chemical Profiling & Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the molecule's intrinsic reactivity and how it interacts with human biology and laboratory environments. 1,8-Dioxaspiro[5.5]undecan-4-ol features a bicyclic spiroketal core and a secondary hydroxyl group.

  • Causality of Dermal Hazards: The lipophilic nature of the spiro[5.5]undecane skeleton enhances its ability to partition into the stratum corneum of the skin. If dissolved in common carrier solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the solvent acts as a "Trojan horse," rapidly pulling the compound through standard single-layer latex or thin nitrile gloves.

  • Causality of Chemical Reactivity: Spiroketals are highly stable under basic and neutral conditions but are exceptionally susceptible to acid-catalyzed hydrolysis. Exposure to Lewis or Brønsted acids will trigger a ring-opening event, generating diols and cyclic ketones. This process can be exothermic and fundamentally alter the toxicity and volatility profile of your reaction mixture mid-experiment.

Table 1: Predictive Physicochemical & Hazard Profile

Property / MetricPredicted Value / ClassificationOperational Implication
Molecular Weight ~172.22 g/mol Readily aerosolized if milled or crushed into a fine powder.
LogP (Lipophilicity) 1.5 - 2.5High risk of dermal penetration when in organic solution.
Chemical Stability Acid-labileMust be strictly segregated from strong mineral acids.
GHS Hazard (Assumed) Category 2 (Irritant)Mandates strict ocular and dermal protection barriers.

Personal Protective Equipment (PPE) Matrix

The American Chemical Society's hazard evaluation framework [2] dictates that PPE must scale dynamically with both the mass of the chemical and the kinetic energy of the operation.

Table 2: Scale-Dependent PPE Requirements

Operational ScaleHand ProtectionEye & Face ProtectionBody & RespiratoryEngineering Controls
Analytical (<100 mg) Single Nitrile (4 mil)ANSI Z87.1 Safety GlassesStandard Lab CoatBenchtop (if non-dusty)
Preparative (100 mg - 10 g) Double Nitrile (Inner 4 mil, Outer 8 mil)Chemical Splash GogglesFlame-resistant (FR) CoatCertified Fume Hood
Process (>10 g) Butyl Rubber over NitrileFace Shield + GogglesTyvek Sleeves, P100 RespiratorEnclosed Glovebox / Isolator

Operational Workflows (Step-by-Step)

To build a self-validating safety system, every step in your protocol must confirm the success of the previous step.

Protocol A: Self-Validating Dispensing and Weighing

Why this matters: Static charge accumulation on spirocyclic powders causes electrostatic repulsion, leading to invisible aerosolization and inhalation exposure.

  • System Validation: Verify the fume hood monitor reads a face velocity of 80–100 feet per minute (fpm). Do not uncap the reagent bottle if the flow alarm is active.

  • Static Elimination: Discharge an anti-static gun (e.g., Zerostat) directly over the weighing paper or boat. Causality: This neutralizes localized surface ions, preventing the powder from jumping and contaminating the balance enclosure.

  • Transfer: Use a grounded stainless-steel micro-spatula to transfer the 1,8-Dioxaspiro[5.5]undecan-4-ol.

  • Decontamination: Wipe the spatula and balance pan with a 70% Isopropanol/Water solution. The secondary alcohol group on the compound ensures excellent solubility in aqueous alcohols, guaranteeing complete removal of micro-residues.

Protocol B: Reaction Setup under Acidic Conditions (High-Risk Workflow)

Why this matters: As established, the spiroketal core is acid-labile. Uncontrolled hydrolysis can lead to thermal runaway.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0°C) and allow it to equilibrate for 10 minutes before introducing any acidic reagents. Causality: Lowering the thermal energy suppresses the kinetics of the exothermic ring-opening hydrolysis.

  • Reagent Addition: Add the acid catalyst dropwise via a pressure-equalizing addition funnel to prevent localized concentration spikes.

  • Quenching (Critical Step): Terminate the reaction by adding cold, saturated aqueous Sodium Bicarbonate (NaHCO₃) until the aqueous layer reaches a pH of 7.5-8.0. Causality: Neutralizing the acid immediately locks any remaining spiroketal core into its stable, unreactive state, preventing degradation during solvent extraction.

Waste Disposal & Decontamination Plan

Improper disposal of spiroketals can lead to pressurized waste carboys if mixed with incompatible chemical streams.

  • Segregation: Dispose of 1,8-Dioxaspiro[5.5]undecan-4-ol waste strictly in clearly labeled "Non-Halogenated Organic Waste" containers.

  • Incompatibility Check: Prior to addition, verify via the waste log that the carboy does not contain strong mineral acids (e.g., HCl, H₂SO₄) or strong oxidizers.

  • Spill Response: In the event of a solid spill, do not use water. Cover the solid with a non-combustible absorbent (e.g., diatomaceous earth), sweep it into a hazardous waste bag using a plastic dustpan (to avoid mechanical sparking), and submit it to your EHS department for high-temperature incineration.

Mechanistic Workflow Diagram

PPE_Workflow Start 1,8-Dioxaspiro[5.5]undecan-4-ol Handling Request Scale Determine Operating Scale Start->Scale Analytical Analytical Scale (< 100 mg) Scale->Analytical Prep Preparative Scale (100 mg - 10 g) Scale->Prep Process Process Scale (> 10 g) Scale->Process PPE_Anal Standard PPE: Nitrile Gloves (4 mil) Safety Glasses Lab Coat Analytical->PPE_Anal PPE_Prep Upgraded PPE: Double Nitrile Gloves Chemical Goggles Fume Hood Required Prep->PPE_Prep PPE_Proc Maximum PPE: Butyl/Nitrile Gloves Face Shield + Goggles Respirator Required Process->PPE_Proc Acid Acidic Reaction Conditions? PPE_Anal->Acid PPE_Prep->Acid PPE_Proc->Acid Hydrolysis Risk: Exothermic Hydrolysis Pre-cool to 0°C & Quench with Base Acid->Hydrolysis Yes Stable Stable Spiroketal Core Standard Monitoring Acid->Stable No

Decision matrix for PPE selection and handling of acid-labile spirocyclic alcohols.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011.[1] URL:[Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Hazard Identification and Evaluation Taskforce of the ACS Committee on Chemical Safety, 2015.[2] URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.